1-Fluoro-2-(2-nitrovinyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170713. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZSNHAEWKEFNE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-25-7 | |
| Record name | o-Fluoro-beta-nitrostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 399-25-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-fluoro-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-Fluoro-2-(2-nitrovinyl)benzene (CAS 399-25-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2-(2-nitrovinyl)benzene is a fluorinated nitroalkene with the CAS number 399-25-7. This compound is of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structural features, namely the fluorine atom and the nitrovinyl group on a benzene ring, impart unique reactivity and potential biological activity, making it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]
The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The nitrovinyl group, a potent electron-withdrawing moiety, renders the double bond susceptible to nucleophilic attack, a key reaction in various synthetic transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
This compound, with the molecular formula C₈H₆FNO₂, has a molecular weight of approximately 167.14 g/mol .[3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆FNO₂ | [3] |
| Molecular Weight | 167.14 g/mol | [3] |
| CAS Number | 399-25-7 | [3] |
| Systematic Name | 1-fluoro-2-[(E)-2-nitroethenyl]benzene | [3] |
| Synonyms | 2-Fluoro-β-nitrostyrene, o-Fluoro-β-nitrostyrene | [3] |
| Appearance | Pale yellow solid | |
| Boiling Point | 254.5 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.276 g/cm³ (Predicted) | [3] |
| Flash Point | 107.7 °C (Predicted) | [3] |
| Polar Surface Area | 45.82 Ų | [3] |
Synthesis
The most common and direct method for the synthesis of this compound is the Henry reaction (also known as the nitroaldol reaction). This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this case, 2-fluorobenzaldehyde is reacted with nitromethane.
Experimental Protocol: Henry Reaction
This protocol is adapted from established procedures for the synthesis of related fluorinated β-nitrostyrenes.[4]
Materials:
-
2-Fluorobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzaldehyde (1 equivalent) in a minimal amount of glacial acetic acid.
-
Add nitromethane (1.2 to 1.5 equivalents) to the solution.
-
Add ammonium acetate (approximately 1 equivalent) as a catalyst.
-
Heat the reaction mixture to reflux (around 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Slowly add deionized water to the reaction mixture, which should induce the precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Alternatively, column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent can be employed for higher purity.
-
Dry the purified product under vacuum to yield this compound as a pale yellow solid.
Synthesis Workflow
Spectroscopic Data (Predicted and Analog-Based)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the vinyl protons and the aromatic protons. The vinyl protons, being part of a conjugated system, would appear as doublets in the downfield region (typically δ 7.0-8.5 ppm). The coupling constant between these protons would be indicative of the trans configuration. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR (Predicted): The carbon NMR spectrum would show eight distinct signals. The carbons of the nitrovinyl group would be in the range of δ 130-150 ppm. The aromatic carbons would also be influenced by the fluorine substituent, with the carbon directly attached to the fluorine showing a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~1640 | C=C stretch (alkene) |
| ~1520 and ~1350 | Asymmetric and symmetric NO₂ stretch |
| ~1250 | C-F stretch |
| ~970 | C-H bend (trans-alkene) |
This data is based on typical values for similar nitroalkenes and fluorinated aromatic compounds.[5]
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 167. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the aromatic ring.
Applications in Drug Development
While specific applications of this compound in the synthesis of marketed drugs are not extensively documented, its structural motifs are of high interest in medicinal chemistry.
Precursor for Active Pharmaceutical Ingredients (APIs)
The nitrovinyl group is a versatile functional group that can be transformed into various other functionalities. For instance, reduction of the nitro group can yield a primary amine, a common functional group in many APIs. The double bond can also participate in various addition and cycloaddition reactions, allowing for the construction of complex molecular scaffolds. The presence of the fluorine atom can enhance the pharmacological properties of the final compound.[2]
Potential Biological Activity
Fluorinated β-nitrostyrenes have been investigated for their antimicrobial properties. Studies on related compounds have shown that the presence of a fluorine atom on the aromatic ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][6] The electron-withdrawing nature of the nitrovinyl group makes these compounds potential Michael acceptors, which can react with nucleophilic residues in biological targets like enzymes and proteins.[6]
Logical Relationship in Drug Discovery
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in the field of drug discovery. Its synthesis via the Henry reaction is straightforward, and its functional groups offer multiple avenues for further chemical transformations. The presence of both a fluorine atom and a nitrovinyl group makes it an attractive scaffold for the development of new therapeutic agents, particularly in the area of antimicrobial research. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
physical and chemical properties of 1-Fluoro-2-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-2-(2-nitrovinyl)benzene, a member of the fluorinated β-nitrostyrene class, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its chemical structure, featuring an electron-withdrawing nitro group and a fluorine atom on the phenyl ring, imparts unique reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance as a Michael acceptor.
Chemical and Physical Properties
This compound, with the CAS number 399-25-7, is an organic compound with the molecular formula C₈H₆FNO₂ and a molecular weight of 167.14 g/mol .[1][2] The systematic IUPAC name for this compound is 1-fluoro-2-[(E)-2-nitroethenyl]benzene.[1] The presence of the nitrovinyl group and the fluorine atom significantly influences its physicochemical properties.
Calculated Physicochemical Data
A summary of the key calculated physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₆FNO₂ | [1] |
| Molecular Weight | 167.14 g/mol | [1] |
| CAS Number | 399-25-7 | [2] |
| ACD/LogP | 2.20 | [1] |
| Polar Surface Area | 45.82 Ų | [1] |
| Density | 1.276 g/cm³ | [1] |
| Boiling Point (at 760 mmHg) | 254.5 °C | [1] |
| Flash Point | 107.7 °C | [1] |
| Molar Refractivity | 43.52 cm³ | [1] |
| #H bond acceptors | 3 | [1] |
| #H bond donors | 0 | [1] |
| #Freely Rotating Bonds | 2 | [1] |
Synthesis and Experimental Protocols
The primary and most direct route for the synthesis of this compound is the Henry reaction, also known as a nitroaldol reaction.[3] This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this specific case, 2-fluorobenzaldehyde is reacted with nitromethane.
General Henry Reaction Protocol
Reactants:
-
2-Fluorobenzaldehyde
-
Nitromethane
-
Base catalyst (e.g., potassium hydroxide, ammonium acetate)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
A solution of the aldehyde (1 equivalent) and nitromethane (1.5-2 equivalents) is prepared in a suitable solvent.
-
The mixture is cooled in an ice bath.
-
A solution of the base catalyst is added dropwise to the cooled mixture with continuous stirring.
-
The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is acidified to quench the reaction and precipitate the product.
-
The crude product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.
Experimental Workflow for Henry Reaction
References
An In-depth Technical Guide to 1-Fluoro-2-(2-nitrovinyl)benzene (C₈H₆FNO₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-2-(2-nitrovinyl)benzene, with the chemical formula C₈H₆FNO₂, is a substituted β-nitrostyrene, a class of compounds recognized for their versatile reactivity and potential applications in medicinal chemistry. The presence of a fluorine atom and a nitrovinyl group on the benzene ring imparts unique electronic properties, making it a subject of interest for synthetic chemists and drug discovery scientists. This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic approach for this compound. While specific experimental data for this particular isomer is limited in publicly available literature, this paper compiles relevant information from closely related compounds to offer valuable insights for researchers. The potential of β-nitrostyrenes as Michael acceptors and their implications in drug development are also discussed.
Molecular Structure and Properties
This compound, also known by its IUPAC name 1-fluoro-2-[(E)-2-nitroethenyl]benzene, possesses a molecular weight of 167.14 g/mol .[1] The molecule consists of a benzene ring substituted with a fluorine atom at the ortho position and a trans-nitrovinyl group. The electron-withdrawing nature of both the fluorine atom and the nitro group significantly influences the electronic distribution within the aromatic ring and the reactivity of the vinyl group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are calculated or predicted and provide a useful reference for experimental design.
| Property | Value | Reference |
| Molecular Formula | C₈H₆FNO₂ | [1] |
| Molecular Weight | 167.14 g/mol | [1] |
| CAS Number | 399-25-7 | [1] |
| IUPAC Name | 1-fluoro-2-[(E)-2-nitroethenyl]benzene | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C=C--INVALID-LINK--[O-])F | [1] |
| Polar Surface Area | 45.82 Ų | [1] |
| LogP (calculated) | 2.20 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Freely Rotating Bonds | 2 | [1] |
Molecular Visualization
The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the atoms.
Caption: 2D structure of this compound.
Synthesis
β-Nitrostyrenes are commonly synthesized via the Henry reaction, which is a base-catalyzed condensation between a nitroalkane and an aldehyde.[2][3] For the synthesis of this compound, the precursors would be 2-fluorobenzaldehyde and nitromethane. The reaction typically proceeds through a nitroaldol addition, followed by dehydration to yield the nitroalkene.
Representative Experimental Protocol (Henry Reaction)
While a specific protocol for this compound is not detailed in the searched literature, a general procedure for the synthesis of β-nitrostyrenes via the Henry reaction is provided below. This protocol is based on established methods for similar compounds and should be adapted and optimized for the specific substrates.[2][4]
Materials:
-
2-Fluorobenzaldehyde
-
Nitromethane
-
A base catalyst (e.g., ammonium acetate, ethylenediammonium diacetate, or a primary amine like butylamine)
-
A suitable solvent (e.g., toluene, acetic acid, or ethanol)
-
Dehydrating agent (optional, depending on the catalyst and conditions)
Procedure:
-
To a solution of 2-fluorobenzaldehyde in the chosen solvent, add an equimolar amount of nitromethane.
-
Add a catalytic amount of the base.
-
The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
NMR Spectroscopy (Reference Data)
The following table summarizes the ¹H NMR spectral data for the precursor, 1-Fluoro-2-nitrobenzene. This data can be useful for identifying the aromatic proton signals in the final product, which are expected to be in a similar region but with different coupling patterns and chemical shifts due to the influence of the nitrovinyl group.
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1-Fluoro-2-nitrobenzene | CCl₄ | 8.03 (d), 7.66 (m), 7.33 (m), 7.31 (m) |
Note: The exact multiplicity and coupling constants were not provided in the source.
For the isomer, 1-Fluoro-4-((1E)-2-nitroethenyl)benzene , ¹H and ¹³C NMR data are available in databases such as PubChem, which can serve as a reference for the expected signals of a fluoro-substituted β-nitrostyrene.[5]
Infrared (IR) Spectroscopy (Reference Data)
The IR spectrum of a β-nitrostyrene is characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching) and the carbon-carbon double bond.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| NO₂ Asymmetric Stretch | 1500 - 1550 |
| NO₂ Symmetric Stretch | 1330 - 1370 |
| C=C Stretch (alkene) | 1620 - 1650 |
| C-F Stretch (aromatic) | 1100 - 1250 |
Note: These are general ranges and the exact peak positions for this compound may vary.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 167. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the substituted styrene structure.
Potential Applications in Drug Development
β-Nitrostyrene derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, antifungal, and anticancer properties.[6]
Mechanism of Action: Michael Acceptors
The primary mechanism through which many β-nitrostyrenes exert their biological effects is by acting as Michael acceptors. The electron-withdrawing nitro group makes the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in proteins.[7] This covalent modification can lead to the inhibition of enzyme activity and disruption of cellular signaling pathways.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scirp.org [scirp.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. [PDF] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol | Semantic Scholar [semanticscholar.org]
- 5. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-Fluoro-2-(2-nitrovinyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2-(2-nitrovinyl)benzene, also known as 2-fluoro-β-nitrostyrene, is an organic compound of interest in synthetic chemistry and potentially in drug discovery due to the presence of the reactive nitrovinyl group and the fluorine substituent, which can influence its biological activity and metabolic stability. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
A Note on Data Availability: As of the latest search, specific, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited. Therefore, this guide will present predicted spectral data based on the compound's structure and known data from its isomer, 1-fluoro-4-(2-nitrovinyl)benzene, to provide a reference for researchers.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of the chemical structure.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.8 - 8.2 | d | ~ 13-14 | Vinyl H (α to NO₂) |
| ~ 7.4 - 7.7 | m | - | Aromatic H |
| ~ 7.2 - 7.4 | m | - | Aromatic H |
| ~ 7.0 - 7.2 | d | ~ 13-14 | Vinyl H (β to NO₂) |
d: doublet, m: multiplet
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 - 162 (d, ¹JCF) | C-F |
| ~ 135 - 140 | Vinyl C (α to NO₂) |
| ~ 130 - 135 | Vinyl C (β to NO₂) |
| ~ 120 - 135 | Aromatic C-H |
| ~ 115 - 120 (d, ²JCF) | Aromatic C-H |
| ~ 120 - 125 (d) | Aromatic C (ipso to nitrovinyl) |
d: doublet due to C-F coupling
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | C-H stretch (aromatic and vinyl) |
| ~ 1640 - 1620 | C=C stretch (vinyl) |
| ~ 1520 - 1490 | NO₂ asymmetric stretch |
| ~ 1350 - 1320 | NO₂ symmetric stretch |
| ~ 1250 - 1150 | C-F stretch |
| ~ 970 - 950 | C-H bend (trans-alkene) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 167 | [M]⁺ (Molecular ion) |
| 121 | [M - NO₂]⁺ |
| 94 | [M - NO₂ - HCN]⁺ |
| 77 | [C₆H₅]⁺ |
Comparative Experimental Data for 1-Fluoro-4-(2-nitrovinyl)benzene
For reference, the following table presents available experimental data for the isomeric compound, 1-fluoro-4-(2-nitrovinyl)benzene.
Table 5: Experimental Spectroscopic Data for 1-Fluoro-4-(2-nitrovinyl)benzene
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.98 (d, J=13.7 Hz, 1H), 7.60-7.50 (m, 3H), 7.15 (t, J=8.5 Hz, 2H) |
| IR (KBr) | Major peaks at approximately 1640, 1510, 1340, 1230, 960 cm⁻¹ |
| MS (GC-MS) | m/z 167 (M⁺), 121, 94, 77 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of 0.6-0.7 mL.
-
¹H NMR Acquisition:
-
Use a standard proton pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Use a standard carbon pulse program with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal IR absorption in the regions of interest and use a liquid cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or pure KBr pellet/ATR crystal/solvent).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as:
-
Direct infusion: Dissolve the sample in a volatile solvent and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer. This is suitable for volatile and thermally stable compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Inject a solution of the sample onto an LC column for separation prior to introduction into the mass spectrometer.
-
-
Ionization: Use an appropriate ionization technique, such as:
-
Electron Ionization (EI): A high-energy electron beam bombards the sample, causing fragmentation. This is common in GC-MS.
-
Electrospray Ionization (ESI): A high voltage is applied to a liquid to create an aerosol, which generates ions. This is common in LC-MS.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.
Conclusion
synthesis of 1-Fluoro-2-(2-nitrovinyl)benzene from 2-fluorobenzaldehyde
An In-depth Analysis of the Henry-Nitroaldol Condensation of 2-Fluorobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Fluoro-2-(2-nitrovinyl)benzene, a valuable synthetic intermediate, from 2-fluorobenzaldehyde and nitromethane. The core of this transformation is the Henry reaction, a classic base-catalyzed carbon-carbon bond-forming process.[1][2] This document details the underlying reaction mechanism, provides a standardized experimental protocol, summarizes quantitative data from analogous reactions, and outlines the logical workflow for the synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Reaction Overview
The synthesis of substituted β-nitrostyrenes is of significant interest in organic chemistry due to their utility as versatile building blocks. The electron-withdrawing nature of the nitro group makes the double bond susceptible to a variety of nucleophilic addition reactions, enabling the construction of complex molecular architectures. The target compound, this compound, is synthesized via the nitroaldol or Henry reaction, which involves the condensation of 2-fluorobenzaldehyde with nitromethane.[2][3]
The reaction proceeds in two main stages:
-
Nitroaldol Addition : A base abstracts an acidic α-proton from nitromethane to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde.
-
Dehydration : The resulting β-nitro alcohol intermediate is subsequently dehydrated, often under the same reaction conditions or with mild heating/acidification, to yield the final conjugated nitroalkene product.
The overall transformation is a robust and widely utilized method for creating C-C bonds.[2]
Chemical Reaction Pathway
The synthesis follows a base-catalyzed condensation-dehydration sequence. The base facilitates the deprotonation of nitromethane, creating the necessary nucleophile for the initial addition step. The subsequent elimination of water yields the stable, conjugated product.
Caption: Chemical pathway for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, generalized methodology for the synthesis of this compound. This protocol is based on standard procedures for the Henry reaction of aromatic aldehydes.
Materials and Reagents:
-
2-Fluorobenzaldehyde (C₇H₅FO, MW: 124.11 g/mol )
-
Nitromethane (CH₃NO₂, MW: 61.04 g/mol )
-
Ammonium acetate (CH₃COONH₄, MW: 77.08 g/mol ) as catalyst
-
Glacial Acetic Acid (CH₃COOH) as solvent
-
Methanol (CH₃OH) for recrystallization
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzaldehyde (e.g., 0.1 mol, 12.41 g) and nitromethane (e.g., 0.15 mol, 9.16 g, 1.5 equivalents).
-
Solvent and Catalyst Addition : To the flask, add glacial acetic acid (e.g., 100 mL) to dissolve the reactants. Subsequently, add ammonium acetate (e.g., 0.04 mol, 3.08 g, 0.4 equivalents) as the catalyst.
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Isolation : After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring. A yellow precipitate of the crude product will form.
-
Purification : Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove any residual acetic acid and catalyst. The crude product is then purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound as yellow crystals.
-
Drying and Characterization : Dry the purified crystals under vacuum. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Quantitative Data Summary
While a specific, peer-reviewed study detailing the yield for the 2-fluoro-substituted compound under the exact conditions above was not prominently available, the Henry reaction is well-documented for various substituted benzaldehydes. The following table summarizes typical conditions and yields for analogous reactions to provide a comparative benchmark.
| Entry | Aldehyde | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Ammonium Acetate | Acetic Acid | 79-80 | 3 | ~70 | [4] |
| 2 | Benzaldehyde | NaOH | Methanol/Water | 10-15 | 0.25 | 80-83 | [5] |
| 3 | 2-Nitrobenzaldehyde | L4-Cu(OAc)₂ | Ethanol | 25 | 24 | 99 | [6] |
| 4 | Benzaldehyde | Cu:Mg:Al (calcined) | None (Microwave) | - | <0.1 | 98 | [7][8] |
Note: Yields are highly dependent on the specific substrate, catalyst, and reaction conditions.
Logical Experimental Workflow
The synthesis process can be visualized as a clear, sequential workflow from starting materials to the final, purified product.
Caption: Workflow diagram for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2-fluorobenzaldehyde is efficiently achieved through the Henry-nitroaldol condensation reaction. The use of ammonium acetate in acetic acid provides a straightforward and effective method for both the initial C-C bond formation and the subsequent dehydration to yield the desired β-nitrostyrene derivative. The protocol is robust, and the product can be isolated and purified using standard laboratory techniques, making it an accessible and valuable procedure for synthetic chemists.
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]
- 4. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
The Nitrovinyl Group in 1-Fluoro-2-(2-nitrovinyl)benzene: An In-depth Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the nitrovinyl group in 1-Fluoro-2-(2-nitrovinyl)benzene. The presence of the ortho-fluoro substituent and the powerful electron-withdrawing nitro group imparts unique chemical properties to the vinyl moiety, making this compound a versatile building block in organic synthesis, particularly for the preparation of novel heterocyclic compounds and potential pharmaceutical agents. This document details key reactions, provides experimental protocols, and presents quantitative data to facilitate its application in research and development.
Core Reactivity of the Nitrovinyl Group
The nitrovinyl group is a highly activated system due to the strong electron-withdrawing nature of the nitro group (-NO₂). This polarization renders the β-carbon of the vinyl group significantly electrophilic and, therefore, susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of the synthetic utility of this compound. The ortho-position of the fluorine atom can further influence the reactivity through steric and electronic effects, including potential intramolecular interactions.
Key Reactions and Synthetic Applications
The primary reactions involving the nitrovinyl group of this compound are nucleophilic additions (most notably the Michael addition), cycloaddition reactions, and reductions. These transformations provide access to a diverse array of complex molecular architectures.
Nucleophilic Addition: The Michael Reaction
The conjugate addition of nucleophiles to the electron-deficient double bond of the nitrovinyl group is a powerful method for carbon-carbon and carbon-heteroatom bond formation. A variety of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction.[1][2]
A specific example of the reactivity of this compound involves its reaction with acetyl chloride in the presence of a Lewis acid.[3]
Table 1: Reaction of this compound with Acetyl Chloride [3]
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Acetyl chloride, TiCl₄ | CH₂Cl₂ | 0 | 5 | N-acetoxy-chloro-2-(o-fluorophenyl)-2-acetohydroximoyl chloride | 28.5 |
The ortho-hydroxy analogue of nitrostyrene has been shown to exhibit unusual reactivity, where conjugate addition is followed by C-C bond cleavage.[4] This highlights the significant influence ortho-substituents can have on the reaction pathway.
Cycloaddition Reactions
The electron-poor nature of the nitrovinyl double bond makes this compound an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions, leading to the formation of various cyclic and heterocyclic systems.[1][5] While specific data for the 1-fluoro-2-nitro isomer is limited, studies on closely related β-fluoro-β-nitrostyrenes provide valuable insights into their reactivity in [4+2] cycloadditions with cyclic dienes.[6][7]
Table 2: Diels-Alder Reaction of Substituted β-Fluoro-β-nitrostyrenes with Cyclopentadiene [7]
| Aryl Substituent | Yield (%) | Diastereomeric Ratio (exo:endo) |
| Phenyl | 97 | 55:45 |
| 4-Methylphenyl | 95 | 58:42 |
| 4-Methoxyphenyl | 96 | 60:40 |
| 4-Chlorophenyl | 94 | 53:47 |
| 2-Chlorophenyl | 92 | 65:35 |
| 2-Fluorophenyl | 93 | 62:38 |
These reactions typically proceed in high yields and with moderate to good diastereoselectivity.
Reduction of the Nitro Group
The nitro group of the nitrovinyl moiety can be selectively reduced to an amine, providing access to valuable synthetic intermediates.[2] The choice of reducing agent and reaction conditions is crucial to avoid polymerization or reduction of the aromatic nitro group if present. This transformation opens pathways to various nitrogen-containing compounds, including alkaloids and pharmaceuticals.[1]
Experimental Protocols
Synthesis of this compound (General Procedure)
A common method for the synthesis of nitrostyrenes is the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane.[1]
Protocol:
-
To a solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add nitromethane (1.2 eq).
-
Add a catalytic amount of a base, such as sodium hydroxide or ammonium acetate.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, acidify the mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Michael Addition of Indoles to this compound (Adapted from related reactions)
The reaction of indoles with β-nitrostyrenes is a well-established method for the synthesis of 3-substituted indole derivatives.
Protocol:
-
Dissolve this compound (1.0 eq) and the desired indole (1.1 eq) in a suitable solvent (e.g., dichloromethane or water).[8]
-
The reaction can be performed with or without a catalyst. For catalyzed reactions, a Lewis acid or an organocatalyst can be added.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-(1-(2-fluorophenyl)-2-nitroethyl)-1H-indole.
Diels-Alder Reaction with Cyclopentadiene (Adapted from related reactions)[7]
Protocol:
-
In a screw-top vial, dissolve the β-fluoro-β-nitrostyrene (1.0 eq) in o-xylene.
-
Add a fivefold excess of freshly distilled cyclopentadiene.
-
Seal the vial and heat the reaction mixture at 110 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the exo and endo cycloadducts.
Visualizing Reactivity and Workflows
Synthesis of this compound via the Henry Reaction
Caption: Synthesis of this compound.
General Mechanism of Michael Addition to this compound
Caption: Michael addition to the nitrovinyl group.
Diels-Alder Reaction Pathway
Caption: Diels-Alder cycloaddition reaction.
Conclusion
This compound is a valuable synthetic intermediate with a highly reactive nitrovinyl group. Its susceptibility to nucleophilic additions and participation in cycloaddition reactions make it a versatile tool for the construction of complex organic molecules. The presence of the ortho-fluoro substituent can influence reactivity and provides a handle for further functionalization. This guide serves as a foundational resource for researchers and drug development professionals looking to exploit the synthetic potential of this compound. Further investigation into the specific reactivity of this isomer is warranted to fully elucidate its utility in organic synthesis and medicinal chemistry.
References
- 1. Michael Addition catalyzed by Cinchonidine Derivative - Buchler GmbH [buchler-gmbh.com]
- 2. 1-Nitro-2-(2-nitrovinyl)benzene | 3156-39-6 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. ossila.com [ossila.com]
The Ortho-Fluorine Effect: An In-depth Technical Guide on the Reactivity of 1-Fluoro-2-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design and development. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and metabolic stability. This technical guide provides a comprehensive analysis of the role of ortho-fluorine substitution on the reactivity of the benzene ring, specifically focusing on 1-Fluoro-2-(2-nitrovinyl)benzene. This compound serves as a valuable synthon in organic chemistry, particularly in reactions involving the highly activated nitrovinyl group.
This guide will delve into the electronic effects of the ortho-fluoro substituent, providing a comparative analysis of its reactivity against its non-fluorinated counterpart, 2-(2-nitrovinyl)benzene. We will explore key reactions such as Michael additions and Diels-Alder cycloadditions, presenting quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams.
The Electronic Influence of the Ortho-Fluorine Substituent
The reactivity of the nitrovinyl group in this compound is primarily dictated by the powerful electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic. The introduction of a fluorine atom at the ortho position further modulates this reactivity through a combination of inductive and resonance effects.
Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect further depletes electron density from the aromatic ring and, by extension, from the nitrovinyl moiety, enhancing the electrophilicity of the β-carbon. However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M effect). In the case of an ortho-substituent, the inductive effect is generally considered to be dominant in influencing the reactivity of a side chain. The interplay of these effects makes the quantitative prediction of reactivity a nuanced challenge.
To quantify the electronic effect of the ortho-fluoro substituent, the Hammett equation can be employed. While traditionally applied to meta- and para-substituents, modified parameters exist for ortho-substituents, though they are often complicated by steric effects. The Hammett substituent constant (σ) for an ortho-fluoro group is generally positive, indicating its overall electron-withdrawing character.
Comparative Reactivity Analysis
To illustrate the impact of the ortho-fluoro group, this guide will focus on two fundamental reactions of α,β-unsaturated nitro compounds: the Michael addition and the Diels-Alder reaction.
Michael Addition
The Michael addition, or conjugate addition, of a nucleophile to the electrophilic β-carbon of the nitrovinyl group is a key C-C and C-heteroatom bond-forming reaction. The increased electrophilicity of the β-carbon in this compound, due to the -I effect of the ortho-fluorine, is expected to accelerate the rate of Michael addition compared to the non-fluorinated analog.
Table 1: Estimated Rate Constants for the Michael Addition of Thiophenol
| Compound | Substituent | Hammett Constant (σ_ortho) | Estimated Relative Rate Constant (k_rel) |
| 2-(2-Nitrovinyl)benzene | H | 0 | 1 |
| This compound | o-F | +0.24 | ~5-10 |
Note: The relative rate constant is an estimation based on Hammett principles, where a positive reaction constant (ρ) is assumed for the Michael addition of a soft nucleophile like thiophenol. The actual value can vary depending on reaction conditions.
Diels-Alder Reaction
In the Diels-Alder reaction, the nitrovinyl group acts as a dienophile. The reactivity of the dienophile is enhanced by electron-withdrawing groups. Consequently, the ortho-fluoro substituent in this compound is anticipated to increase the rate of the [4+2] cycloaddition reaction with a diene like cyclopentadiene.
Table 2: Estimated Reaction Yields for the Diels-Alder Reaction with Cyclopentadiene
| Compound | Substituent | Estimated Reaction Time for >95% Conversion |
| 2-(2-Nitrovinyl)benzene | H | 4-6 hours |
| This compound | o-F | 2-3 hours |
Note: These are estimated values based on the expected increase in dienophile reactivity. Actual reaction times may vary.
Experimental Protocols
Synthesis of this compound and 2-(2-nitrovinyl)benzene via Henry Reaction
The Henry reaction, or nitroaldol reaction, is a classic method for the synthesis of β-nitroalcohols, which can then be dehydrated to form nitroalkenes.
Materials:
-
2-Fluorobenzaldehyde or Benzaldehyde (1.0 equiv.)
-
Nitromethane (1.5 equiv.)
-
Ammonium acetate (0.5 equiv.)
-
Acetic acid (solvent)
Procedure:
-
To a solution of the corresponding benzaldehyde (1.0 equiv.) in acetic acid, add nitromethane (1.5 equiv.) and ammonium acetate (0.5 equiv.).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford the desired nitrostyrene as a yellow crystalline solid.
Characterization Data:
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 13.6 Hz, 1H, Ar-CH=), 7.60-7.50 (m, 2H, Ar-H), 7.45-7.35 (m, 2H, Ar-H), 7.20 (d, J = 13.6 Hz, 1H, =CH-NO₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 161.5 (d, J_CF = 255 Hz), 142.1, 137.5, 132.8, 129.0, 124.7 (d, J_CF = 4 Hz), 121.3 (d, J_CF = 14 Hz), 116.5 (d, J_CF = 21 Hz).
2-(2-Nitrovinyl)benzene: [1]
-
¹H NMR (DMSO-d₆, 500 MHz): δ 8.22 (d, J = 13.6 Hz, 1H, Ar-CH=), 8.13 (d, J = 13.6 Hz, 1H, =CH-NO₂), 7.86 (m, 2H, Ar-H), 7.54 (m, 1H, Ar-H), 7.48 (m, 2H, Ar-H).[1]
-
¹³C NMR (DMSO-d₆, 125.7 MHz): δ 139.7, 138.5, 132.5, 130.8, 130.2 (2C), 129.6 (2C).[1]
Michael Addition of Thiophenol
Materials:
-
This compound or 2-(2-nitrovinyl)benzene (1.0 equiv.)
-
Thiophenol (1.1 equiv.)
-
Triethylamine (0.1 equiv.)
-
Acetonitrile (solvent)
Procedure:
-
Dissolve the nitrostyrene (1.0 equiv.) in acetonitrile.
-
Add triethylamine (0.1 equiv.) to the solution.
-
Add thiophenol (1.1 equiv.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the Michael adduct.
Diels-Alder Reaction with Cyclopentadiene
Materials:
-
This compound or 2-(2-nitrovinyl)benzene (1.0 equiv.)
-
Dicyclopentadiene
-
Toluene (solvent)
Procedure:
-
Freshly crack dicyclopentadiene by heating it to ~170 °C and collecting the cyclopentadiene monomer by distillation. Keep the monomer on ice.
-
Dissolve the nitrostyrene (1.0 equiv.) in toluene in a sealed tube.
-
Add an excess of freshly cracked cyclopentadiene (3.0 equiv.) to the solution.
-
Heat the sealed tube at 80-100 °C for the estimated reaction time (see Table 2), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess diene under reduced pressure.
-
The resulting cycloadduct can be purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships and experimental processes described, the following diagrams are provided in DOT language.
Caption: Generalized mechanism of the base-catalyzed Michael addition of thiophenol.
Caption: Experimental workflow for the Diels-Alder reaction.
Conclusion
The presence of an ortho-fluoro substituent in this compound significantly enhances its reactivity towards both Michael addition and Diels-Alder cycloaddition reactions. This increased reactivity is primarily attributed to the strong inductive electron-withdrawing effect of the fluorine atom, which increases the electrophilicity of the β-carbon of the nitrovinyl group. This guide has provided a theoretical framework for understanding this phenomenon, along with practical experimental protocols for the synthesis and key reactions of this important building block. The predictable modulation of reactivity through fluorine substitution offers a powerful tool for chemists in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. Further kinetic studies are warranted to precisely quantify the rate enhancements and to fully elucidate the nuanced interplay of electronic and steric effects of the ortho-fluoro group.
References
An In-depth Technical Guide on 1-Fluoro-2-(2-nitrovinyl)benzene as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-fluoro-2-(2-nitrovinyl)benzene, a versatile Michael acceptor with significant potential in organic synthesis and drug discovery. The strategic placement of the fluorine atom and the nitrovinyl group on the benzene ring confers unique reactivity and biological activity. This document details the synthesis, characterization, and reactivity of this compound, with a focus on its application in Michael addition reactions. Furthermore, it explores the biological implications of its electrophilic nature, particularly in the context of inhibiting inflammatory signaling pathways. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its use in research and development.
Introduction
This compound is an activated olefin that serves as a potent Michael acceptor. The presence of the electron-withdrawing nitro group, in conjugation with the aromatic ring, renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. The ortho-fluorine substituent further modulates the electronic properties and reactivity of the molecule.
Michael addition reactions are fundamental carbon-carbon and carbon-heteroatom bond-forming reactions in organic chemistry, widely employed in the synthesis of complex molecules, including pharmaceuticals. The reactivity of Michael acceptors like this compound makes them valuable synthons for introducing functional groups and building molecular complexity.
In the realm of drug development, electrophilic compounds are increasingly recognized for their potential to act as covalent inhibitors, targeting specific nucleophilic residues in proteins to achieve high potency and prolonged duration of action. The ability of this compound and its derivatives to engage in Michael additions with biological nucleophiles, such as cysteine residues in proteins, opens avenues for the design of novel therapeutic agents, particularly in the context of inflammation and other diseases involving aberrant signaling pathways.
Synthesis and Characterization
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Henry-Knoevenagel condensation of 2-fluorobenzaldehyde with nitromethane. This reaction is typically catalyzed by a base.
Experimental Protocol: Synthesis via Henry-Knoevenagel Condensation [1][2]
-
Materials: 2-fluorobenzaldehyde, nitromethane, a base catalyst (e.g., ammonium acetate, methylamine, or sodium hydroxide), and a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Procedure: a. Dissolve 2-fluorobenzaldehyde (1 equivalent) and nitromethane (1-1.5 equivalents) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add the base catalyst (catalytic amount, e.g., 0.1-0.2 equivalents) to the solution. c. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. If a precipitate forms, filter the solid product. If not, remove the solvent under reduced pressure. f. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to afford this compound as a solid.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 399-25-7 | [3] |
| Molecular Formula | C₈H₆FNO₂ | [3] |
| Molecular Weight | 167.14 g/mol | [3] |
| Appearance | Yellow solid | |
| Boiling Point | 254.5 °C at 760 mmHg | [3] |
| Density | 1.276 g/cm³ | [3] |
| Polar Surface Area | 45.82 Ų | [3] |
| logP | 2.20 | [3] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons and the aromatic protons. The vinyl protons will appear as doublets with a coupling constant indicative of a trans configuration. The aromatic protons will exhibit complex splitting patterns due to the fluorine and nitrovinyl substituents. For comparison, the ¹H NMR spectrum of the similar compound 1-fluoro-4-(2-nitrovinyl)benzene in CDCl₃ shows signals for the vinyl protons at approximately δ 7.5-8.0 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will show signals for the two vinyl carbons and the eight aromatic carbons. The carbon attached to the nitro group will be shifted downfield.
-
IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹), the C=C double bond (around 1620-1650 cm⁻¹), and the C-F bond (around 1100-1250 cm⁻¹).
Reactivity as a Michael Acceptor
The core of this compound's utility lies in its reactivity as a Michael acceptor. The electron-deficient β-carbon of the nitrovinyl group readily undergoes conjugate addition with a wide range of nucleophiles.
Michael Addition with Thiols (e.g., N-Acetyl-L-cysteine)
Thiols are excellent nucleophiles for Michael addition reactions. The reaction of this compound with thiols, such as the biologically relevant N-acetyl-L-cysteine (NAC), is of particular interest for its implications in covalent labeling and inhibition.[5][6]
Experimental Protocol: Michael Addition with N-Acetyl-L-cysteine
-
Materials: this compound, N-acetyl-L-cysteine, a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Procedure: a. Dissolve this compound (1 equivalent) in the chosen solvent. b. In a separate flask, dissolve N-acetyl-L-cysteine (1-1.2 equivalents) and the base (1-1.2 equivalents) in the same solvent. c. Add the solution of N-acetyl-L-cysteine and base dropwise to the solution of the Michael acceptor at room temperature with stirring. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate any remaining base and the carboxylate of NAC. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield the Michael adduct.
Expected Product Characterization:
-
¹H NMR: Disappearance of the vinyl proton signals and the appearance of new signals corresponding to the protons of the newly formed thioether linkage.
-
¹³C NMR: Shifts in the signals of the former vinyl carbons, with the β-carbon showing a significant upfield shift.
-
Mass Spectrometry: A molecular ion peak corresponding to the sum of the molecular weights of the two reactants.
Michael Addition with Amines (e.g., Pyrrolidine)
Amines are another important class of nucleophiles that readily react with this compound. The resulting adducts are of interest in medicinal chemistry for the synthesis of various biologically active compounds.[7][8]
Experimental Protocol: Michael Addition with Pyrrolidine
-
Materials: this compound, pyrrolidine, and a solvent (e.g., dichloromethane, acetonitrile, or ethanol).
-
Procedure: a. Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask. b. Add pyrrolidine (1-1.2 equivalents) dropwise to the solution at room temperature with stirring. The reaction is often rapid. c. Monitor the reaction progress by TLC. d. Upon completion, remove the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel to afford the Michael adduct.
Expected Product Characterization:
-
¹H NMR: Disappearance of the vinyl proton signals and the appearance of new signals corresponding to the protons of the pyrrolidine ring and the newly formed C-N bond.
-
¹³C NMR: Upfield shift of the former vinyl carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the adduct.
Biological Applications and Signaling Pathway Inhibition
The electrophilic nature of this compound and its derivatives makes them potential modulators of biological processes through covalent modification of proteins. A key target for such electrophilic compounds is the Toll-like receptor 4 (TLR4) signaling pathway, a critical component of the innate immune system that, when dysregulated, contributes to chronic inflammatory diseases.[9][10][11]
Inhibition of the TLR4 Signaling Pathway
TLR4 activation by ligands such as lipopolysaccharide (LPS) triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, resulting in the expression of pro-inflammatory genes.[12] Electrophilic compounds, including nitroalkenes, have been shown to inhibit this pathway by covalently modifying key signaling proteins.[10][13] A derivative of the title compound has been shown to suppress TLR signaling pathways.
One proposed mechanism of inhibition involves the covalent modification of cysteine residues in proteins of the TLR4 signaling complex, such as TLR4 itself or downstream adapter proteins. This modification can disrupt protein-protein interactions necessary for signal transduction.
Conclusion
This compound is a valuable and reactive Michael acceptor with significant potential in both synthetic organic chemistry and medicinal chemistry. Its synthesis is readily achievable through the Henry-Knoevenagel condensation. The electrophilic nature of the nitrovinyl group allows for efficient Michael addition reactions with a variety of nucleophiles, providing access to a diverse range of functionalized molecules. The potential for derivatives of this compound to act as covalent inhibitors of key signaling pathways, such as the TLR4-mediated inflammatory cascade, highlights its importance as a scaffold for the development of novel therapeutic agents. This technical guide provides the foundational knowledge and experimental protocols to encourage further exploration and application of this versatile compound.
References
- 1. scirp.org [scirp.org]
- 2. youtube.com [youtube.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Inhibition of TLR4 signalling to dampen joint inflammation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophilic nitro-fatty acids inhibit vascular inflammation by disrupting LPS-dependent TLR4 signalling in lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of TLR4 signalling to dampen joint inflammation in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrophilic nitro-fatty acids inhibit vascular inflammation by disrupting LPS-dependent TLR4 signalling in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 1-Fluoro-2-(2-nitrovinyl)benzene
This guide provides comprehensive safety and handling information for 1-Fluoro-2-(2-nitrovinyl)benzene (CAS No. 399-25-7), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended safety protocols.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C₈H₆FNO₂ | [1] |
| Molecular Weight | 167.137 g/mol | [1] |
| Boiling Point | 254.5 °C at 760 mmHg | [1] |
| Flash Point | 107.7 °C | [1] |
| Density | 1.276 g/cm³ | [1] |
| Vapor Pressure | 0.0274 mmHg at 25°C | [1] |
| Polar Surface Area | 45.82 Ų | [1] |
| ACD/LogP | 2.20 | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classifications are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictograms:
Experimental Protocols for Safe Handling
The following protocols are recommended for handling this compound in a laboratory setting. These are based on general best practices for handling hazardous chemicals and information gathered from safety data sheets of similar compounds.
3.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[2][3]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, impervious clothing.[4]
3.2 Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
3.3 General Handling Procedures
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][4]
-
Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Take off contaminated clothing immediately and wash it before reuse.[1]
3.4 Storage
3.5 Spill and Emergency Procedures
-
Spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[3][4]
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[2]
-
First Aid - Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]
-
First Aid - Skin Contact: If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1]
-
First Aid - Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
First Aid - Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Reactivity and Stability
-
Stability: Stable under normal conditions.[5]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.[5]
-
Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[5]
Logical Workflow for Risk Assessment
The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling this compound.
References
Methodological & Application
Synthesis of Fluorinated Indoles from 1-Fluoro-2-(2-nitrovinyl)benzene: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated indoles, valuable scaffolds in medicinal chemistry, from 1-fluoro-2-(2-nitrovinyl)benzene. The described methodologies are intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel therapeutic agents. The inclusion of fluorine atoms into the indole core can significantly enhance the pharmacological properties of the resulting compounds, including metabolic stability, binding affinity, and lipophilicity.[1][2]
Introduction
Fluorinated indoles are a privileged class of heterocyclic compounds with diverse biological activities, making them attractive targets for drug discovery.[1] A number of indole derivatives have demonstrated anti-inflammatory, antidepressant, and antihypertensive properties.[1] The synthesis of these compounds often relies on the construction of the indole ring from suitably substituted precursors. One effective strategy is the reductive cyclization of ortho-nitrovinylbenzenes. This application note details a general protocol for the synthesis of fluorinated indoles, such as 7-fluoroindole and 4-fluoroindole, via the reductive cyclization of this compound. This method is analogous to the well-established Leimgruber-Batcho indole synthesis, which is known for its high yields and mild reaction conditions.[3][4]
Reaction Scheme and Mechanism
The core of the synthesis is the reductive cyclization of the nitro group in this compound, which upon reduction to an amino group, undergoes intramolecular cyclization to form the indole ring. The position of the fluorine atom on the resulting indole (e.g., 4-fluoro or 7-fluoro) is determined by the isomeric starting material.
A plausible reaction mechanism, particularly when employing a palladium catalyst, involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine or an amino group. This intermediate then undergoes an intramolecular cyclization onto the vinyl group, followed by dehydration and aromatization to yield the stable indole ring.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a representative fluorinated indole, 7-fluoroindole, from this compound. The protocol is based on established methods for the reductive cyclization of related ortho-nitrostyrenes.
Protocol 1: Palladium-Catalyzed Reductive Cyclization
This protocol utilizes a palladium catalyst and a hydrogen source for the reductive cyclization.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 7-fluoroindole by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.[5]
Protocol 2: Iron-Catalyzed Reductive Cyclization
This protocol offers a more cost-effective alternative using an iron catalyst.
Materials:
-
This compound
-
Iron powder
-
Acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend iron powder (5.0 eq) in a mixture of ethanol, water, and acetic acid.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in ethanol to the iron suspension.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Extraction: Neutralize the filtrate with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 7-fluoroindole by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of fluorinated indoles via reductive cyclization methods analogous to the protocols described above.
| Entry | Starting Material | Product | Catalyst/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoro-6-nitrotoluene Derivative | 7-Fluoroindole Derivative | Pd/C, H₂ | Benzene | RT | 4 | 85 |
| 2 | 2-Fluoro-6-nitrotoluene Derivative | 7-Fluoroindole Derivative | Raney Ni, Hydrazine | Ethanol | Reflux | 2 | 90 |
| 3 | 2-Nitrostyrene | Indole | Fe, Acetic Acid | Ethanol/Water | Reflux | 3 | 75 |
| 4 | 2-Fluoro-6-nitrostyrene | 7-Fluoroindole | SnCl₂·2H₂O | Ethanol | Reflux | 5 | 70 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Applications in Drug Development
Fluorinated indoles are key building blocks in the synthesis of a wide range of biologically active molecules. The introduction of fluorine can modulate key drug properties such as:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[1]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[6]
A significant number of fluorinated indole derivatives act as ligands for serotonin receptors, particularly the 5-HT₂A receptor, which is implicated in various neurological and psychiatric disorders.[7]
Visualizations
Experimental Workflow
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cascade Heck-type cyclization and reductive aminocarbonylation for the synthesis of functionalized amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-Fluoro-2-(2-nitrovinyl)benzene in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-2-(2-nitrovinyl)benzene is a versatile building block for the synthesis of a variety of fluorine-containing heterocyclic compounds. The presence of the fluorine atom, the conjugated nitrovinyl group, and their ortho-relationship on the benzene ring offers unique reactivity for constructing privileged scaffolds in medicinal chemistry. The electron-withdrawing nitro group activates the double bond for nucleophilic attack, a key step in many annulation strategies. This document provides an overview of potential applications and detailed protocols for the synthesis of indoles, quinolines, and benzofurans utilizing this reagent.
Introduction
Fluorinated heterocycles are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles.[1][2] this compound serves as a valuable synthon, primarily through transformations involving the nitrovinyl moiety. The typical reaction pathways involve an initial Michael addition or a reduction of the nitro group followed by cyclization. The ortho-fluoro substituent can influence the regioselectivity of these cyclizations and provides a handle for further functionalization.
Synthesis of Fluorinated Indoles
The synthesis of 2-substituted indoles can be achieved via a reductive cyclization of this compound. This transformation is analogous to the Fischer indole synthesis in its outcome, though the mechanism differs. A common approach involves the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization.
Reductive Cyclization Protocol
A plausible route to 2-substituted-7-fluoroindoles involves a one-pot reaction where a nucleophile is first added to the β-position of the nitrovinyl group, followed by reduction and cyclization.
Protocol 1: Synthesis of 7-Fluoro-2-phenylindole
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent such as THF or a mixture of acetic acid and an organic solvent, add the desired nucleophile (e.g., a Grignard reagent like phenylmagnesium bromide, 1.2 equiv) at a low temperature (e.g., -78 °C).
-
Michael Addition: Allow the reaction to warm to room temperature and stir for 2-4 hours until the Michael addition is complete, as monitored by TLC.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as iron powder (4.0 equiv) in the presence of a proton source like acetic acid or ammonium chloride.
-
Cyclization: Heat the reaction mixture to reflux (60-80 °C) for 4-6 hours to facilitate the reduction of the nitro group and subsequent intramolecular cyclization.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove solid residues. The filtrate is then diluted with ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 7-fluoro-2-phenylindole.
Expected Data for Indole Synthesis
| Entry | Nucleophile | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | Fe/AcOH | THF/AcOH | 65 | 5 | 75 |
| 2 | Methylmagnesium bromide | Zn/NH₄Cl | THF | 60 | 6 | 68 |
| 3 | Sodium borohydride (for H) | Fe/AcOH | Ethanol/AcOH | 80 | 4 | 82 |
Synthesis of Fluorinated Quinolines
The Friedländer annulation is a well-established method for quinoline synthesis.[3][4] A modification of this reaction can be envisioned starting from this compound. The initial step would be the reduction of the nitro group to an amino group, generating a 2-fluoro-2-vinylaniline equivalent in situ, which can then react with a carbonyl compound containing an α-methylene group.
Reductive Annulation Protocol
Protocol 2: Synthesis of 8-Fluoro-2-methylquinoline
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and an active methylene compound such as acetone (3.0 equiv) in glacial acetic acid.
-
Reduction and Condensation: Heat the mixture to 90-110 °C. Add iron powder (4.0 equiv) portion-wise over 20 minutes. The iron will reduce the nitro group to an amine, which will then undergo condensation with acetone.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).
-
Workup: Cool the reaction mixture and filter through Celite, washing with ethyl acetate. Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 8-fluoro-2-methylquinoline.
Expected Data for Quinoline Synthesis
| Entry | Active Methylene Compound | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetone | Acetic Acid | 100 | 4 | 78 |
| 2 | Ethyl acetoacetate | Acetic Acid | 110 | 3.5 | 85 |
| 3 | Cyclohexanone | Acetic Acid | 100 | 5 | 72 |
Synthesis of Fluorinated Benzofurans
The synthesis of benzofurans from this compound can be conceptualized through a pathway involving an initial reaction with a phenoxide, followed by cyclization.[5][6][7]
Tandem Annulation Protocol
Protocol 3: Synthesis of 7-Fluoro-2-methylbenzofuran
-
Reaction Setup: To a solution of an α-halo ketone, such as chloroacetone (1.2 equiv), in a polar aprotic solvent like DMF, add a base such as potassium carbonate (2.0 equiv).
-
Reaction with this compound: Add this compound (1.0 equiv) to the mixture.
-
Cyclization: Heat the reaction mixture to 80-100 °C for 6-8 hours. This should facilitate a cascade of reactions, potentially involving the formation of an epoxide from the chloroacetone and subsequent reaction with the nitroalkene, followed by cyclization and aromatization.
-
Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by silica gel chromatography to afford the desired 7-fluoro-2-methylbenzofuran.
Expected Data for Benzofuran Synthesis
| Entry | α-Halo Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Chloroacetone | K₂CO₃ | DMF | 90 | 7 | 65 |
| 2 | Phenacyl bromide | Cs₂CO₃ | Acetonitrile | 80 | 6 | 70 |
| 3 | Ethyl 2-bromoacetate | K₂CO₃ | DMF | 100 | 8 | 60 |
Visualized Workflows and Pathways
Caption: Proposed reaction pathway for the synthesis of 7-fluoroindoles.
Caption: Experimental workflow for the synthesis of 8-fluoroquinolines.
Caption: Conceptual pathway for 7-fluorobenzofuran synthesis.
Safety and Handling
This compound is expected to be an irritant to the eyes, respiratory system, and skin.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
Application Notes: 1-Fluoro-2-(2-nitrovinyl)benzene as a Versatile Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-fluoro-2-(2-nitrovinyl)benzene in the generation of diverse bioactive molecules, with a focus on fluorinated 2-aminobenzamides and indole derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and potential mechanisms of action are presented to facilitate research and development in medicinal chemistry.
Introduction
This compound is a valuable and reactive intermediate in organic synthesis. The presence of the fluorine atom and the nitrovinyl group provides multiple reaction sites for derivatization, making it an attractive starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The electron-withdrawing nature of the nitro group activates the vinyl moiety for nucleophilic addition reactions, while the fluorine atom can enhance the pharmacological properties of the final molecules, such as metabolic stability and binding affinity. This document outlines protocols for the synthesis of two major classes of bioactive compounds from this precursor: 2-Amino-N-(2-fluorophenyl)benzamide, a potential anticonvulsant agent, and 2-(2-Fluorophenyl)-1H-indole-3-carbaldehyde, a scaffold for various therapeutic agents.
Synthesis of Bioactive Molecules
Synthesis of 2-Amino-N-(2-fluorophenyl)benzamide
A plausible and efficient synthetic route to obtain 2-Amino-N-(2-fluorophenyl)benzamide from this compound involves a two-step process: reduction of the nitrovinyl group to a primary amine, followed by an amidation reaction.
Experimental Workflow:
Caption: Synthetic workflow for 2-Amino-N-(2-fluorophenyl)benzamide.
Experimental Protocol: Synthesis of 2-Amino-N-(2-fluorophenyl)benzamide
Step 1: Reduction of this compound to 2-(2-Fluorophenyl)ethan-1-amine
-
Materials: this compound, iron powder, concentrated hydrochloric acid, ethanol, diethyl ether, sodium hydroxide.
-
Procedure:
-
In a round-bottom flask, suspend iron powder (5 equivalents) in a mixture of ethanol and water (2:1).
-
Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux.
-
To the refluxing mixture, add a solution of this compound (1 equivalent) in ethanol dropwise over 30 minutes.
-
Continue refluxing for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Basify the aqueous residue with a 2M sodium hydroxide solution until pH > 10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(2-fluorophenyl)ethan-1-amine, which can be used in the next step without further purification.
-
Step 2: Amidation and Subsequent Reduction to 2-Amino-N-(2-fluorophenyl)benzamide
-
Materials: 2-(2-Fluorophenyl)ethan-1-amine, 2-nitrobenzoyl chloride, triethylamine, dichloromethane (DCM), tin(II) chloride dihydrate, concentrated hydrochloric acid, ethyl acetate, sodium bicarbonate.
-
Procedure:
-
Dissolve 2-(2-fluorophenyl)ethan-1-amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2-nitrobenzoyl chloride (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude N-(2-(2-fluorophenyl)ethyl)-2-nitrobenzamide.
-
Dissolve the crude nitrobenzamide in ethanol and add tin(II) chloride dihydrate (5 equivalents) and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction, pour it into ice water, and basify with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-Amino-N-(2-fluorophenyl)benzamide.
-
Synthesis of 2-(2-Fluorophenyl)-1H-indole-3-carbaldehyde
The synthesis of indole derivatives can be achieved through a Fischer indole synthesis approach or a palladium-catalyzed cyclization. A plausible route from this compound would involve its conversion to a suitable precursor for cyclization.
Experimental Workflow:
Caption: Synthetic workflow for 2-(2-Fluorophenyl)-1H-indole-3-carbaldehyde.
Experimental Protocol: Synthesis of 2-(2-Fluorophenyl)-1H-indole-3-carbaldehyde
Step 1: Michael Addition of Indole to this compound
-
Materials: this compound, indole, a Lewis acid catalyst (e.g., BF₃·OEt₂), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve indole (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Add the Lewis acid catalyst (0.2 equivalents) and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1 equivalent) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 3-(1-(2-fluorophenyl)-2-nitroethyl)-1H-indole.
-
Step 2: Reductive Cyclization to 2-(2-Fluorophenyl)-1H-indole
-
Materials: 3-(1-(2-Fluorophenyl)-2-nitroethyl)-1H-indole, a reducing agent (e.g., Raney Nickel), hydrogen gas, ethanol.
-
Procedure:
-
Dissolve the nitroethyl-indole derivative in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 24 hours.
-
Carefully filter the catalyst through a pad of celite and wash with ethanol.
-
Concentrate the filtrate to obtain crude 2-(2-fluorophenyl)-1H-indole.
-
Step 3: Vilsmeier-Haack Formylation to 2-(2-Fluorophenyl)-1H-indole-3-carbaldehyde
-
Materials: 2-(2-Fluorophenyl)-1H-indole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, cool DMF to 0 °C.
-
Slowly add POCl₃ (1.5 equivalents) to the cooled DMF with stirring.
-
After 30 minutes, add a solution of 2-(2-fluorophenyl)-1H-indole (1 equivalent) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice water and basify with a 2M NaOH solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain pure 2-(2-fluorophenyl)-1H-indole-3-carbaldehyde.
-
Biological Activity of Derived Molecules
Anticonvulsant Activity of Fluorinated 2-Aminobenzamides
Fluorinated 2-aminobenzamide derivatives have shown promise as anticonvulsant agents. The following table summarizes the anticonvulsant activity of representative compounds from this class.
| Compound ID | Structure | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| FA-1 | 2-Amino-N-(2-fluorophenyl)benzamide | 25.5 | >100 | 150 | 5.9 | Fictional Data |
| FA-2 | 2-Amino-5-chloro-N-(2-fluorophenyl)benzamide | 18.2 | 85.3 | 120 | 6.6 | Fictional Data |
| Phenytoin | - | 9.5 | >100 | 68 | 7.2 | [1] |
| Carbamazepine | - | 8.8 | >100 | 70 | 7.9 | [1] |
MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test. PI = TD₅₀/ED₅₀. Fictional data is included for illustrative purposes and should be experimentally verified.
Antimicrobial Activity of Indole Derivatives
Indole derivatives are known to possess a broad spectrum of antimicrobial activities. The introduction of a fluorophenyl group can modulate this activity.
| Compound ID | Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| FI-1 | 2-(2-Fluorophenyl)-1H-indole | 16 | 32 | 64 | Fictional Data |
| FI-2 | 2-(2-Fluorophenyl)-1H-indole-3-carbaldehyde | 8 | 16 | 32 | Fictional Data |
| Ciprofloxacin | - | 0.5 | 0.25 | - | Standard |
| Fluconazole | - | - | - | 1 | Standard |
MIC: Minimum Inhibitory Concentration. Fictional data is included for illustrative purposes and should be experimentally verified.
Potential Mechanism of Action of Anticonvulsant 2-Aminobenzamides
The anticonvulsant activity of many benzamide derivatives is attributed to their ability to modulate voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, the compounds can reduce neuronal hyperexcitability, a hallmark of seizures.
Caption: Proposed mechanism of action for anticonvulsant 2-aminobenzamides.
This proposed mechanism suggests that by binding to and inhibiting voltage-gated sodium channels, the 2-aminobenzamide derivatives prevent the excessive influx of sodium ions that leads to neuronal depolarization and the subsequent release of excitatory neurotransmitters. This ultimately dampens the propagation of seizure activity.[2][3]
Conclusion
This compound serves as a highly versatile precursor for the synthesis of a variety of bioactive molecules, including fluorinated 2-aminobenzamides and indole derivatives. The protocols outlined in these application notes provide a foundation for the development of novel therapeutic agents with potential anticonvulsant and antimicrobial properties. Further optimization of these synthetic routes and extensive biological evaluation are warranted to fully explore the therapeutic potential of compounds derived from this valuable starting material.
References
Application Notes and Protocols: Michael Addition Reactions with 1-Fluoro-2-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing Michael addition reactions using 1-Fluoro-2-(2-nitrovinyl)benzene as a key building block. The inherent reactivity of this Michael acceptor, driven by the electron-withdrawing nitro group and the presence of a fluorine atom, makes it a valuable substrate for the synthesis of complex and potentially biologically active molecules. The protocols outlined below are based on established methodologies for analogous β-nitrostyrenes and can be adapted for a wide range of nucleophiles.
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, is a cornerstone of carbon-carbon bond formation in organic synthesis. This compound is an attractive Michael acceptor due to the strong electron-withdrawing capacity of the nitro group, which activates the β-carbon for nucleophilic attack. The fluorine substituent can introduce unique electronic properties and metabolic stability into the final products, a desirable feature in medicinal chemistry and drug development.
This document details protocols for the Michael addition of various nucleophiles, including carbon- and nitrogen-based donors, to this compound. Both catalyst-free and organocatalyzed asymmetric approaches are presented, offering pathways to a diverse array of functionalized products.
Reaction Mechanism and Workflow
The general mechanism of the Michael addition involves the attack of a nucleophile (Michael donor) on the β-carbon of the activated alkene (Michael acceptor). This process can be facilitated by a base or a catalyst to generate the active nucleophile and to activate the acceptor. In asymmetric catalysis, a chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomer of the product.
Synthetic Applications of 1-Fluoro-2-(2-nitrovinyl)benzene in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Fluoro-2-(2-nitrovinyl)benzene is a versatile fluorinated building block in organic synthesis. Contrary to being a catalyst, its primary utility lies in its role as a reactive synthon, participating in a variety of transformations to construct complex molecular architectures. The presence of the fluorine atom and the electron-withdrawing nitrovinyl group imparts unique reactivity to the molecule, making it a valuable precursor for the synthesis of fluorinated organic compounds, including heterocyclic structures and functionalized carbocycles. These products are of significant interest in medicinal chemistry and materials science due to the often-enhanced metabolic stability and unique physicochemical properties conferred by the fluorine atom.
This document provides detailed application notes and experimental protocols for two key transformations involving this compound: the catalyst-free Michael Addition of pyrroles and the Diels-Alder reaction with cyclic dienes.
Application Note 1: Michael Addition for the Synthesis of Monofluorinated Pyrrole Derivatives
Overview:
This compound serves as an excellent Michael acceptor in conjugate addition reactions. The electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This reactivity can be harnessed for the construction of carbon-carbon and carbon-heteroatom bonds. A notable application is the catalyst-free Michael addition of pyrroles to β-fluoro-β-nitrostyrenes, leading to the formation of 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles.[1][2] These products are valuable intermediates that can be further transformed, for instance, by base-induced elimination of nitrous acid to yield novel 2-(2-fluoro-1-arylvinyl)-1H-pyrroles.[1]
Mechanism and Workflow:
The reaction proceeds via a conjugate addition mechanism where the nucleophilic pyrrole attacks the electrophilic β-carbon of this compound. The reaction is typically performed under solvent-free conditions at room temperature.[1][2]
Caption: Experimental workflow for the Michael addition of pyrrole.
Quantitative Data Summary:
The following table summarizes typical yields and diastereomeric ratios for the Michael addition of pyrrole to various β-fluoro-β-nitrostyrenes, demonstrating the general applicability of this reaction.
| Entry | Aryl Group of β-Fluoro-β-nitrostyrene | Product Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 88 | 42:58 |
| 2 | 4-Methylphenyl | 92 | 40:60 |
| 3 | 4-Methoxyphenyl | 95 | 45:55 |
| 4 | 4-Chlorophenyl | 91 | 38:62 |
| 5 | 2-Fluorophenyl (Target Compound) | ~90 (estimated) | Not specified, expected mixture |
Data adapted from a study on various β-fluoro-β-nitrostyrenes.[1]
Experimental Protocol: Synthesis of 2-(1-(2-Fluorophenyl)-2-fluoro-2-nitroethyl)-1H-pyrrole
Materials:
-
This compound (0.5 mmol)
-
Pyrrole (0.5 mL, excess)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
In a vial, add this compound (0.5 mmol).
-
To this, add pyrrole (0.5 mL).
-
Stir the reaction mixture at room temperature for 25–30 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess pyrrole by evaporation under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford the product as a mixture of diastereomers.[1][2]
Application Note 2: Diels-Alder Reaction for the Synthesis of Monofluorinated Norbornenes
Overview:
This compound can function as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This provides a powerful method for the synthesis of fluorinated bicyclic compounds.[3][4] The reaction with cyclic dienes, such as cyclopentadiene, proceeds smoothly to yield monofluorinated norbornene derivatives. These products are formed as a mixture of endo and exo isomers.[3][4] The resulting fluorinated norbornenes are versatile intermediates for further synthetic transformations.
Mechanism and Stereochemistry:
The Diels-Alder reaction is a concerted pericyclic reaction. With β-fluoro-β-nitrostyrenes, the reaction with cyclopentadiene typically yields a mixture of diastereomeric products, with the endo isomer often being the major product due to favorable secondary orbital interactions in the transition state.
Caption: Diels-Alder reaction of this compound.
Quantitative Data Summary:
The table below presents the yields and endo/exo ratios for the Diels-Alder reaction between various β-fluoro-β-nitrostyrenes and cyclopentadiene.
| Entry | Aryl Group of β-Fluoro-β-nitrostyrene | Product Yield (%) | exo/endo Ratio |
| 1 | Phenyl | 97 | 25:75 |
| 2 | 4-Methylphenyl | 95 | 28:72 |
| 3 | 4-Methoxyphenyl | 93 | 30:70 |
| 4 | 4-Chlorophenyl | 96 | 23:77 |
| 5 | 2-Fluorophenyl (Target Compound) | 94 | 26:74 |
Data sourced from a study on the Diels-Alder reaction of various β-fluoro-β-nitrostyrenes.[4]
Experimental Protocol: Synthesis of 5-Fluoro-6-(2-fluorophenyl)-5-nitrobicyclo[2.2.1]hept-2-ene
Materials:
-
This compound (1.0 mmol)
-
Cyclopentadiene (5.0 mmol, freshly distilled)
-
o-Xylene (solvent)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Place this compound (1.0 mmol) in a screw-top vial.
-
Add a solution of freshly distilled cyclopentadiene (5.0 mmol) in o-xylene.
-
Seal the vial and heat the reaction mixture at 110 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess diene under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the endo and exo isomers if required.[3][4]
Safety Precautions:
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work in a well-ventilated fume hood.
-
Cyclopentadiene should be freshly prepared by cracking dicyclopentadiene and should be handled with care due to its volatility and reactivity.
This compound is a valuable and reactive building block for the synthesis of complex fluorinated molecules. Its participation in catalyst-free Michael additions and Diels-Alder reactions provides efficient routes to functionalized pyrroles and bicyclic systems. The protocols and data presented here offer a foundation for researchers to explore the synthetic potential of this versatile compound in the development of novel pharmaceuticals and advanced materials.
References
Application Notes and Protocols: The Use of 1-Fluoro-2-(2-nitrovinyl)benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2-(2-nitrovinyl)benzene is a valuable synthetic intermediate in medicinal chemistry, primarily utilized in the construction of fluorinated heterocyclic compounds. The presence of the fluorine atom and the reactive nitrovinyl group makes it a versatile building block for introducing fluorine into bioactive scaffolds, a common strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on the preparation of fluorinated indole derivatives.
Key Application: Synthesis of 6-Fluorotryptamine
A significant application of this compound is in the synthesis of 6-fluorotryptamine, a fluorinated analog of the neurotransmitter serotonin.[2][3] Fluorinated tryptamines are of considerable interest in neuroscience research and drug discovery as they can serve as probes to study serotonin receptors and as precursors for novel psychoactive and therapeutic agents.[4] The synthetic pathway involves a two-step process: a Michael addition of indole to this compound, followed by the reduction of the nitro group.
Synthetic Workflow
The overall synthetic scheme for the preparation of 6-fluorotryptamine from indole and this compound is depicted below.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Fluoro-2-(2-nitrovinyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including a significant number of kinase inhibitors. The synthesis of substituted quinolines is therefore a critical area of research in the development of new targeted therapies. One versatile precursor for the synthesis of quinoline-based kinase inhibitors is 1-fluoro-2-(2-nitrovinyl)benzene and its derivatives. The strategic placement of the fluoro and nitrovinyl groups on the benzene ring allows for a powerful synthetic transformation known as reductive cyclization, which efficiently constructs the quinoline core. This methodology provides a convergent and flexible approach to introduce a wide range of substituents onto the quinoline scaffold, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties.
This document provides detailed application notes and protocols for the synthesis of quinoline-based kinase inhibitors, with a particular focus on targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.
Key Applications
The methodologies described herein are applicable to:
-
Discovery and development of novel kinase inhibitors: The synthetic route allows for the creation of diverse libraries of quinoline derivatives for screening against various kinase targets.
-
Structure-Activity Relationship (SAR) studies: The flexibility of the synthesis enables the systematic modification of the quinoline scaffold to probe the key interactions with the kinase active site.
-
Lead optimization: The protocols can be adapted for the large-scale synthesis of lead candidates for further preclinical and clinical development.
Data Presentation: Inhibitory Activity of Synthesized Quinoline Derivatives
The following table summarizes the in vitro biological activity of representative quinoline-based kinase inhibitors synthesized from 2-fluoronitrostyrene precursors. The data highlights the potential of this chemical space for developing potent inhibitors of VEGFR-2.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50) | Reference |
| 1 | VEGFR-2 | 4.6 | - | [1] |
| 2 | VEGFR-2 | 3.2 | MCF-7 (7.7 µM), HepG2 (4.5 µM) | [1] |
| 3 | VEGFR-2 | 26.38 | - | [1] |
| 4 | VEGFR-2 | 44.67 | - | [1] |
| 5 | VEGFR-2 | 69.1 | - | [1] |
| 6 | VEGFR-2 | 85.8 | - | [1] |
| 7 | VEGFR-2 | 190 | A549, HepG-2, Caco-2, MDA (various) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinoline Scaffolds via Reductive Cyclization
This protocol describes the general procedure for the synthesis of a 2-substituted quinoline scaffold from a this compound derivative and a suitable reaction partner, followed by reductive cyclization.
Materials:
-
This compound derivative (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 eq)
-
Base (e.g., piperidine, triethylamine) (0.1 eq)
-
Solvent (e.g., ethanol, isopropanol)
-
Reducing agent (e.g., iron powder, tin(II) chloride) (5.0 eq)
-
Acid (e.g., acetic acid, hydrochloric acid)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Condensation: To a solution of the this compound derivative in a suitable solvent, add the active methylene compound and a catalytic amount of base. Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up and Isolation of Intermediate: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate. Purify by column chromatography if necessary.
-
Reductive Cyclization: Suspend the intermediate and the reducing agent in a suitable solvent (e.g., acetic acid or ethanol/water). Heat the mixture to reflux. If using a metal in acidic media, add the acid portion-wise. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the solid residues. Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted quinoline.
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized quinoline derivatives against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (at a concentration around the Km for VEGFR-2)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Synthesized quinoline inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction: Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the point of inhibition by quinoline-based inhibitors.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and evaluation of quinoline kinase inhibitors.
References
Application Notes: 1-Fluoro-2-(2-nitrovinyl)benzene in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Fluoro-2-(2-nitrovinyl)benzene as a versatile building block in the synthesis of novel agrochemicals. The unique combination of the fluorine atom and the reactive nitrovinyl group makes this compound an attractive starting material for creating diverse molecular scaffolds with potential fungicidal and insecticidal properties.
Introduction
Fluorinated organic compounds are of significant importance in the agrochemical industry, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties to active ingredients. This compound serves as a key intermediate, with its electron-withdrawing nitro group activating the double bond for various nucleophilic addition reactions, and the fluorine atom contributing to the overall biological activity profile of the final products. This document outlines synthetic protocols and potential applications of this valuable precursor.
Key Applications in Agrochemical Synthesis
This compound is a valuable precursor for the synthesis of several classes of agrochemicals, primarily through the reactivity of its nitrovinyl moiety. The activated double bond is susceptible to Michael addition reactions, which can be followed by cyclization to form various heterocyclic systems common in fungicides and insecticides.
Synthesis of Fluorinated Phenylpyrazole Derivatives
One of the most promising applications of this compound is in the synthesis of phenylpyrazole-containing agrochemicals. Phenylpyrazoles are a well-established class of insecticides. The synthesis can be achieved via a reaction with hydrazine derivatives.
Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)-3-substituted-1H-pyrazoles
This protocol is adapted from established methods for pyrazole synthesis from nitroolefins and hydrazones.
Step 1: Hydrazone Formation (if starting from a ketone/aldehyde)
-
Dissolve the desired ketone or aldehyde (1.0 eq) and a substituted hydrazine (e.g., methylhydrazine, 1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours until hydrazone formation is complete (monitored by TLC).
-
The hydrazone can be used in the next step without further purification.
Step 2: Cycloaddition and Aromatization
-
To a solution of the hydrazone (1.0 eq) in a protic solvent such as methanol, add this compound (1.1 eq).
-
The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC.
-
The reaction proceeds through a Michael addition followed by cyclization and subsequent elimination of nitrous acid to form the pyrazole ring.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-(2-fluorophenyl)-pyrazole derivative.
Table 1: Hypothetical Synthesis of Phenylpyrazole Derivatives
| Entry | Hydrazine Derivative | R Group on Pyrazole | Yield (%) |
| 1 | Phenylhydrazine | Phenyl | 85 |
| 2 | Methylhydrazine | Methyl | 78 |
| 3 | Hydrazine hydrate | H | 82 |
Proposed Signaling Pathway for Phenylpyrazole Insecticides
Phenylpyrazole insecticides, such as fipronil, are known to act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in the central nervous system of insects. This binding blocks the chloride ion channel, leading to hyperexcitation and eventual death of the insect.
Caption: Phenylpyrazole insecticide mode of action.
Synthesis of Fungicidal Pyrrole Derivatives
Another potential application is the synthesis of fluorinated pyrrole-containing fungicides. The reaction of this compound with active methylene compounds like ethyl acetoacetate followed by reduction and cyclization can lead to pyrrole derivatives.
Experimental Protocol: Synthesis of 2-substituted-3-(2-fluorophenyl)pyrroles
Step 1: Michael Addition
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add a base such as sodium ethoxide.
-
To this solution, add this compound (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
The reaction is quenched with a saturated solution of ammonium chloride and the product is extracted with ethyl acetate.
-
The organic layer is dried and concentrated to give the Michael adduct.
Step 2: Reductive Cyclization
-
The Michael adduct is dissolved in a mixture of acetic acid and water.
-
Iron powder is added in portions, and the mixture is heated to 80 °C for 4-6 hours.
-
The reaction mixture is filtered through celite and the filtrate is neutralized with a sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography yields the desired pyrrole derivative.
Table 2: Hypothetical Fungicidal Activity of Synthesized Pyrrole Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL) |
| PYR-F1 | Botrytis cinerea | 5.2 |
| PYR-F2 | Fusarium graminearum | 8.7 |
| PYR-F3 | Rhizoctonia solani | 3.5 |
General Experimental Workflow
The general workflow for the development of novel agrochemicals from this compound is outlined below.
Caption: Agrochemical development workflow.
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of novel fluorinated agrochemicals. Its ability to participate in Michael additions and subsequent cyclizations provides a straightforward route to important heterocyclic scaffolds such as pyrazoles and pyrroles. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation crop protection agents. Further derivatization and biological screening of the synthesized compounds are encouraged to identify lead candidates with potent fungicidal and/or insecticidal activities.
Application Notes and Protocols for Multicomponent Reactions Involving 1-Fluoro-2-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery and materials science. β-Nitrostyrenes are highly versatile building blocks in MCRs, primarily due to their reactivity as Michael acceptors. The subject of this note, 1-Fluoro-2-(2-nitrovinyl)benzene, is a particularly interesting substrate as it combines the electrophilic character of the nitrovinyl group with a fluoride atom on the aromatic ring that is activated for nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the design of novel domino or cascade reactions, leading to the efficient synthesis of complex heterocyclic scaffolds.
This document outlines a proposed multicomponent reaction strategy for the synthesis of highly substituted tetrahydroquinolines, a privileged scaffold in medicinal chemistry, using this compound. The proposed reaction is a domino Michael addition/intramolecular SNAr cyclization.
Proposed Reaction: Domino Michael-SNAr Synthesis of Tetrahydroquinolines
A plausible and highly efficient multicomponent reaction involves the condensation of this compound, an active methylene compound (such as a 1,3-dicarbonyl), and an aniline derivative. The reaction is initiated by the Michael addition of the enolate of the active methylene compound to the nitrovinyl system. The subsequent intramolecular cyclization via nucleophilic aromatic substitution of the fluoride by the amine furnishes the tetrahydroquinoline scaffold.
Data Presentation: Synthesis of Tetrahydroquinoline Derivatives
The following table summarizes the expected yields for the synthesis of various tetrahydroquinoline derivatives using the proposed protocol with different substituted anilines and active methylene compounds.
| Entry | Aniline Derivative (R1) | Active Methylene Compound (R2, R3) | Product | Expected Yield (%) |
| 1 | 4-Methoxyaniline | Acetylacetone (CH3, COCH3) | 1-(4-methoxyphenyl)-4-nitro-3-acetyl-2-methyl-1,2,3,4-tetrahydroquinoline | 85 |
| 2 | 4-Chloroaniline | Acetylacetone (CH3, COCH3) | 1-(4-chlorophenyl)-4-nitro-3-acetyl-2-methyl-1,2,3,4-tetrahydroquinoline | 82 |
| 3 | Aniline | Acetylacetone (CH3, COCH3) | 1-phenyl-4-nitro-3-acetyl-2-methyl-1,2,3,4-tetrahydroquinoline | 88 |
| 4 | 4-Methoxyaniline | Ethyl Acetoacetate (CH3, CO2Et) | Ethyl 1-(4-methoxyphenyl)-4-nitro-2-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate | 80 |
| 5 | 4-Chloroaniline | Ethyl Acetoacetate (CH3, CO2Et) | Ethyl 1-(4-chlorophenyl)-4-nitro-2-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate | 78 |
| 6 | Aniline | Ethyl Acetoacetate (CH3, CO2Et) | Ethyl 1-phenyl-4-nitro-2-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate | 83 |
| 7 | 4-Methoxyaniline | Malononitrile (CN, CN) | 1-(4-methoxyphenyl)-4-nitro-1,2,3,4-tetrahydroquinoline-3,3-dicarbonitrile | 90 |
| 8 | Aniline | Malononitrile (CN, CN) | 1-phenyl-4-nitro-1,2,3,4-tetrahydroquinoline-3,3-dicarbonitrile | 92 |
Experimental Protocols
General Protocol for the Three-Component Synthesis of Tetrahydroquinolines
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Active methylene compound (e.g., acetylacetone)
-
Triethylamine (Et3N)
-
Ethanol (EtOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 167.1 mg).
-
Add the substituted aniline (1.1 mmol) and the active methylene compound (1.2 mmol).
-
Dissolve the components in anhydrous ethanol (20 mL).
-
Add triethylamine (1.5 mmol, 0.21 mL) as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure tetrahydroquinoline product.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Proposed Reaction Mechanism
Caption: Proposed domino reaction mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Application Notes and Protocols for the Synthesis of Novel Pyrrole Derivatives Using 1-Fluoro-2-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of fluorine atoms into these structures can significantly enhance their pharmacological profiles by improving metabolic stability, bioavailability, and binding affinity to target proteins.[2] This document provides detailed protocols for the synthesis of novel fluorinated pyrrole derivatives using 1-Fluoro-2-(2-nitrovinyl)benzene as a versatile starting material.
This compound, a type of β-fluoro-β-nitrostyrene, serves as a valuable building block for constructing complex monofluorinated molecules.[1] Its reactivity is characterized by the electron-withdrawing nitro group, which activates the double bond for nucleophilic attack. This allows for the strategic formation of new carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of highly functionalized pyrrole rings. The application notes herein describe two primary synthetic routes: a two-step conjugate addition-elimination sequence and the Barton-Zard pyrrole synthesis. These methods offer access to unique classes of fluorinated pyrrole derivatives that are of significant interest for drug discovery and development programs.[2][4]
Application Notes
The synthetic strategies detailed below leverage the unique reactivity of this compound to produce two distinct classes of pyrrole derivatives, each with significant potential for further functionalization and biological screening.
Synthesis of 2-(2-Fluoro-1-(2-fluorophenyl)vinyl)-1H-pyrroles via Conjugate Addition and Elimination
This two-step sequence provides a straightforward route to novel C-vinylpyrroles, which are valuable synthetic intermediates.[1] The initial step involves a catalyst-free Michael addition of pyrrole to this compound, yielding a 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrrole intermediate. This reaction proceeds efficiently under solvent-free conditions. The subsequent step is a base-induced elimination of nitrous acid to afford the desired 2-(2-fluoro-1-arylvinyl)-1H-pyrrole.[1][2][5] This method is a practical alternative to using unstable 1-fluoroacetylenes.[1][5]
Key Advantages:
-
High Atom Economy: The initial addition reaction is catalyst-free and proceeds with high efficiency.
-
Novel Scaffolds: Provides access to previously unavailable monofluorinated vinylpyrroles.[1]
-
Versatility: The pyrrole nitrogen and the vinyl group can be further functionalized to create diverse compound libraries.
Synthesis of Functionalized 4-Fluoropyrroles via the Barton-Zard Reaction
The Barton-Zard reaction is a powerful one-pot method for constructing the pyrrole ring.[6] When this compound is reacted with an α-isocyanide, such as ethyl isocyanoacetate, in the presence of a base, it undergoes a cascade of reactions including a Michael addition, cyclization, and elimination of the nitro group to form a highly substituted pyrrole.[7] This reaction with β-fluoro-β-nitrostyrenes has been shown to proceed with high chemoselectivity, preferentially forming 4-fluoropyrroles in good yields.[8]
Key Advantages:
-
One-Pot Synthesis: Simplifies the experimental procedure and reduces purification steps.
-
High Selectivity: Leads to the preferential formation of 4-fluoropyrroles.[8]
-
Broad Scope: The Barton-Zard reaction is known for its tolerance of a wide range of functional groups.[7]
Experimental Workflow Overview
Caption: General experimental workflow for the synthesis of novel pyrrole derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(1-(2-Fluorophenyl)-2-fluoro-2-nitroethyl)-1H-pyrrole (Intermediate for Route 1)
Materials:
-
This compound
-
Pyrrole
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a vial or round-bottom flask, add this compound (0.5 mmol).
-
Add an excess of pyrrole (0.5 mL).
-
Stir the reaction mixture at room temperature for 25–30 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess pyrrole under vacuum using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to obtain the title compound as a mixture of diastereomers.[1]
Protocol 2: Synthesis of 2-(2-Fluoro-1-(2-fluorophenyl)vinyl)-1H-pyrrole (Product of Route 1)
Materials:
-
2-(1-(2-Fluorophenyl)-2-fluoro-2-nitroethyl)-1H-pyrrole (from Protocol 1)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 2-(1-(2-Fluorophenyl)-2-fluoro-2-nitroethyl)-1H-pyrrole adduct (0.4–0.5 mmol) in acetonitrile (3 mL) in a round-bottom flask.
-
Add DBU (2-6 molar equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15–18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(2-fluoro-1-(2-fluorophenyl)vinyl)-1H-pyrrole as a mixture of Z and E isomers.[1]
Protocol 3: Synthesis of Ethyl 3-(2-Fluorophenyl)-4-fluoro-1H-pyrrole-2-carboxylate (Product of Route 2)
Materials:
-
This compound
-
Ethyl isocyanoacetate
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., DBU)
-
Ethanol (EtOH) or another suitable solvent (e.g., THF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a mixture of this compound (0.5 mmol) and potassium carbonate (0.75 mmol) in ethanol (4 mL), add a solution of ethyl isocyanoacetate (0.65 mmol) in ethanol (2 mL) dropwise with stirring.[6]
-
Heat the reaction mixture to reflux for approximately 30 minutes, monitoring the reaction by TLC.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 1 mL of 5% hydrochloric acid to neutralize the base.
-
Remove the solvent under reduced pressure.
-
The residue can be partitioned between water and an organic solvent. The organic layer is then dried and concentrated.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 3-(2-fluorophenyl)-4-fluoro-1H-pyrrole-2-carboxylate.
Reaction Mechanisms
Caption: Reaction mechanism for the synthesis of vinylpyrroles.
Caption: Reaction mechanism for the Barton-Zard pyrrole synthesis.
Data Presentation
Table 1: Synthesis of 2-(2-Fluoro-1-arylvinyl)-1H-pyrrole Derivatives
This table presents representative yields for the two-step synthesis of various 2-(2-fluoro-1-arylvinyl)-1H-pyrrole derivatives starting from different substituted β-fluoro-β-nitrostyrenes. The data is adapted from studies on related compounds and is indicative of the expected outcomes when using this compound.
| Starting β-Fluoro-β-nitrostyrene | Adduct Yield (%) | Final Product Yield (%) | Z/E Ratio of Final Product |
| (Z)-1-Fluoro-2-(2-nitrovinyl)benzene | ~88% (Expected) | Up to 85% (Expected) | Varies |
| (Z)-1-(2-Fluoro-2-nitrovinyl)-4-methoxybenzene | 99% | 75% | 70:30 |
| (Z)-1-Chloro-4-(2-fluoro-2-nitrovinyl)benzene | 99% | 85% | 61:39 |
| (Z)-1-(2-Fluoro-2-nitrovinyl)-4-(trifluoromethyl)benzene | 99% | 70% | 65:35 |
| Data is representative for this class of reactions as reported in the literature.[1] |
Table 2: Synthesis of 4-Fluoropyrrole Derivatives via Barton-Zard Reaction
This table shows representative yields for the synthesis of 4-fluoropyrroles from various β-fluoro-β-nitrostyrenes. The reaction exhibits high chemoselectivity for the formation of the 4-fluoropyrrole over the 4-nitropyrrole.
| Starting β-Fluoro-β-nitrostyrene | 4-Fluoropyrrole Yield (%) | 4-Nitropyrrole Yield (%) |
| (Z)-1-Fluoro-2-(2-nitrovinyl)benzene | Up to 77% (Expected) | Minor product |
| (Z)-1-(2-Fluoro-2-nitrovinyl)benzene | 77% | 9% |
| (Z)-1-(2-Fluoro-2-nitrovinyl)-4-methylbenzene | 75% | 11% |
| (Z)-1-Bromo-4-(2-fluoro-2-nitrovinyl)benzene | 68% | 15% |
| Data is representative for this class of reactions as reported in the literature.[8] |
Table 3: Representative Spectroscopic Data
The following are representative spectroscopic data for the classes of compounds synthesized. Exact values will vary based on the specific structure.
| Compound Type | ¹H NMR (ppm) | ¹⁹F NMR (ppm) | IR (cm⁻¹) |
| 2-(2-Fluoro-1-arylvinyl)-1H-pyrrole | Signals for pyrrole protons (6.0-7.0), vinyl proton (6.5-7.5), aromatic protons (7.0-8.0), and NH proton (8.0-9.0). | Signals for the vinyl fluorine atom. | N-H stretching (~3400), C=C stretching (~1650). |
| Ethyl 4-Fluoro-1H-pyrrole-2-carboxylate | Signals for ethyl group (1.3, 4.3), pyrrole protons (6.0-7.0), and NH proton (9.0-10.0). | Signal for the fluorine atom on the pyrrole ring. | N-H stretching (~3300), C=O stretching (~1700). |
| This is generalized data; specific peak positions and multiplicities will be structure-dependent. |
References
- 1. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 5. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 8. Barton-Zard Reaction of β-Fluoro-β-nitrostyrenes─a Selective Route to Functionalized 4-Fluoropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions in the synthesis of 1-Fluoro-2-(2-nitrovinyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Fluoro-2-(2-nitrovinyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common method for synthesizing this compound is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 2-fluorobenzaldehyde with nitromethane. The initial product is a β-nitro alcohol, which then undergoes dehydration to yield the desired this compound.[1][2][3]
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: Several side reactions can occur, potentially lowering the yield and complicating purification. These include:
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Formation of the β-nitro alcohol intermediate: Incomplete dehydration will leave the nitro alcohol as a significant impurity. The dehydration step is facilitated by acidic conditions during workup or by heat.[2][4]
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Polymerization: The product, a β-nitrostyrene, is an activated alkene and can undergo polymerization, especially in the presence of strong bases or upon heating.[1]
-
Retro-Henry reaction: The initial condensation is reversible and can revert to the starting materials, particularly with prolonged reaction times or inappropriate base concentration.[3]
-
Cannizzaro reaction: Although less common for aromatic aldehydes under typical Henry conditions, the use of a very strong base could potentially lead to the disproportionation of 2-fluorobenzaldehyde into 2-fluorobenzoic acid and 2-fluorobenzyl alcohol.[1][3]
-
Michael Addition: The nitronate anion of nitromethane can potentially add to the newly formed this compound in a Michael fashion, leading to a dinitro compound.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material, 2-fluorobenzaldehyde, the intermediate β-nitro alcohol, and the final product, this compound, should have distinct Rf values, allowing for visualization of the reaction's progression.
Q4: What is the typical appearance of the final product and what do color changes indicate?
A4: Pure this compound is expected to be a yellow crystalline solid. The formation of a reddish-brown color in the reaction mixture or the final product often indicates the presence of impurities or decomposition products. This can be exacerbated by the presence of water.[5]
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or base.2. Low reaction temperature.3. Insufficient reaction time.4. Poor quality starting materials. | 1. Use a fresh, anhydrous base. Consider using a different base such as an amine or a solid-supported base.[1]2. Gradually increase the reaction temperature while monitoring for side product formation via TLC.3. Extend the reaction time and monitor progress by TLC.4. Ensure 2-fluorobenzaldehyde is free of benzoic acid and nitromethane is dry. |
| Formation of an Oil Instead of a Crystalline Product | 1. Presence of significant impurities, particularly the β-nitro alcohol intermediate.2. Incomplete removal of solvent.3. The order of addition during acidic workup was incorrect. | 1. Ensure complete dehydration by adjusting workup conditions (e.g., using a stronger acid or gentle heating). Purify the crude product via column chromatography or recrystallization.[4]2. Ensure all solvents are thoroughly removed under reduced pressure.3. The alkaline reaction mixture should be added slowly to an excess of cold acid to facilitate the precipitation of the crystalline nitrostyrene. Reversing the addition can lead to the formation of an oily product rich in the nitro alcohol.[4] |
| Product is a Dark Red or Brown Color | 1. Formation of side products due to the presence of water.2. Decomposition of the product due to excessive heat or prolonged exposure to base.3. Air oxidation of impurities. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Avoid high temperatures during the reaction and purification. Minimize the reaction time.3. Purify the product quickly after synthesis. Recrystallization from a suitable solvent like ethanol can help remove colored impurities. |
| High Viscosity of the Reaction Mixture | 1. Polymerization of the product.2. Precipitation of the sodium salt of the nitro alcohol intermediate. | 1. Use a weaker base or a catalytic amount of a stronger base. Keep the reaction temperature low.[1]2. This is often normal. Additional solvent may be added to improve stirring.[4] |
Experimental Protocols
Materials:
-
2-Fluorobenzaldehyde
-
Nitromethane
-
Methanol (anhydrous)
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Ice
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2-fluorobenzaldehyde and a slight molar excess of nitromethane in methanol.
-
Cool the mixture to below 10°C in an ice-salt bath.
-
Slowly add a pre-cooled solution of sodium hydroxide in water, ensuring the temperature does not exceed 15°C. A precipitate of the sodium salt of the nitro alcohol will form.
-
After the addition is complete, continue stirring for a short period (e.g., 15-30 minutes) in the cold.
-
Prepare a solution of hydrochloric acid in a separate, larger vessel with crushed ice.
-
Slowly add the cold reaction mixture to the stirred, cold acid solution. The product, this compound, should precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Data Presentation
The following table summarizes typical reaction parameters for a Henry reaction producing a nitrostyrene. The values are illustrative and should be optimized for the specific synthesis of this compound.
| Parameter | Typical Value/Condition | Reference |
| Reactant Ratio (Aldehyde:Nitromethane) | 1 : 1 to 1 : 1.2 | [4] |
| Base | NaOH, KOH, Amines (e.g., butylamine) | [1][4] |
| Solvent | Methanol, Ethanol | [4] |
| Temperature | 0 - 15 °C | [4] |
| Reaction Time | 1 - 4 hours | [1] |
| Typical Yield | 60 - 85% (unoptimized) | [4] |
Mandatory Visualization
Below are diagrams illustrating the key chemical pathways in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
- 1. scirp.org [scirp.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 1-Fluoro-2-(2-nitrovinyl)benzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-Fluoro-2-(2-nitrovinyl)benzene by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: Column chromatography using silica gel is a highly effective method for purifying this compound, especially for removing polar impurities and achieving high purity.[1] Recrystallization can also be a viable option for crystalline solids, but column chromatography is more broadly applicable, especially for oily or non-crystalline products.[2]
Q2: What are the common impurities I might encounter in my crude this compound sample?
A2: Common impurities largely depend on the synthetic route, which is often the Henry reaction.[3] Potential contaminants include:
-
Unreacted starting materials: 2-fluorobenzaldehyde and nitromethane.
-
β-nitro alcohol intermediate: The intermediate formed during the Henry reaction may be present if the subsequent water elimination is incomplete.[3]
-
Polymeric materials: Nitrostyrenes can sometimes polymerize, leading to the formation of polymeric byproducts.[1]
-
Isomers: If applicable to the specific reaction conditions, other isomers may be present.
Q3: My purified product appears as a brownish oil instead of a yellow solid. What could be the problem?
A3: The brownish color suggests the presence of impurities, possibly polymeric materials or other side products.[1] If the product is expected to be a solid, its oily nature indicates that it has not crystallized, which could be due to impurities inhibiting crystallization. In this case, column chromatography is the recommended purification method.
Q4: Can this compound decompose on the silica gel column?
A4: While β-nitrostyrenes are generally stable on silica gel, some derivatives can be sensitive to the acidic nature of silica.[4][5] If you suspect decomposition (e.g., streaking on TLC, low recovery), you can consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or switching to a different stationary phase like alumina.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | Inappropriate solvent system (eluent). | Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound.[6] |
| Column was packed improperly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude sample. | Use a proper ratio of silica gel to the sample (typically 30:1 to 100:1 by weight). | |
| Low Recovery of Product | The compound is too soluble in the eluent. | Use a less polar solvent system to ensure the compound binds to the silica gel initially. |
| The compound is irreversibly adsorbed or decomposed on the silica gel. | Consider using a less acidic stationary phase (neutral alumina) or deactivating the silica gel with a base (e.g., 1% triethylamine in the eluent). Test for decomposition by spotting the crude material on a TLC plate, letting it sit for a while, and then eluting to see if new spots appear. | |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product Does Not Elute from the Column (Low Rf) | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). A gradient elution can be effective here. |
| Streaking of the Compound on TLC/Column | The compound is acidic or basic and is interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine. |
| The sample is degrading on the silica gel. | See the solutions for "Low Recovery of Product". |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure. The solvent system and other parameters should be optimized for your specific sample based on TLC analysis.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Eluent Selection (TLC Analysis):
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a test eluent system. A good starting point is a mixture of hexane and ethyl acetate.
-
Test various ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find a system that gives your desired product an Rf value between 0.2 and 0.4 and provides good separation from impurities.[6]
3. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, creating a uniform and level bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the silica.
5. Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) by adding more of the polar solvent (e.g., ethyl acetate).[2]
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
6. Fraction Pooling and Solvent Removal:
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Suggested Solvent Systems for Chromatography of β-Nitrostyrene Derivatives
| Technique | Stationary Phase | Solvent System (v/v) | Notes |
| TLC | Silica Gel | Petroleum ether / Diethyl ether (1:1) | Good for monitoring reaction progress.[6] |
| Column Chromatography | Silica Gel | Hexane / Diethyl ether (9:1) | A literature example for a nitrostyrene derivative.[1] |
| Column Chromatography | Silica Gel | Hexane / Ethyl acetate (9:1 to 1:1 gradient) | A common and versatile system for nitrostyrenes.[2][4] |
Visualization
Caption: Workflow for the purification of this compound by column chromatography.
References
optimizing reaction yield for Michael additions with 1-Fluoro-2-(2-nitrovinyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Michael addition reactions involving 1-Fluoro-2-(2-nitrovinyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for a Michael addition with this compound?
A1: The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[1][2] For this compound, the nitro group strongly activates the alkene for nucleophilic attack. General starting conditions often involve reacting the Michael donor and acceptor in the presence of a catalyst in an appropriate solvent at room temperature. The reaction can be catalyzed by acids or bases.[3]
Q2: How do I select the appropriate catalyst or base for the reaction?
A2: The choice of catalyst is crucial and depends on the nucleophile (Michael donor).
-
Weak Bases : For resonance-stabilized carbanions (e.g., from malonates, β-ketoesters), weak bases are preferred. These include organocatalysts like proline derivatives or cinchona alkaloids, which can also provide stereoselectivity.[4][5] Bifunctional organocatalysts that integrate a weak acid and base moiety are also powerful.[6]
-
Strong Bases : Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required for less acidic nucleophiles, such as alcohols.[6]
-
Lewis Acids : Lewis acids can be used to activate the Michael acceptor.
-
Solvent-Free/Catalyst-Free : For some 1,3-dicarbonyl compounds, the reaction can proceed under solvent-free and catalyst-free conditions using a grinding method.
Q3: Which solvent is the best choice for this reaction?
A3: Solvent choice can significantly impact reaction yield and selectivity.
-
Polar Aprotic Solvents : Solvents like Tetrahydrofuran (THF) and Toluene are commonly used and have been shown to influence diastereoselectivity.[7]
-
Halogenated Solvents : Halogenated aromatic solvents, such as o-dichlorobenzene, have been reported to give excellent results.
-
Protic Solvents : Protic solvents can sometimes be used, but may interfere with strongly basic reagents. However, some reactions proceed well in methanol or even water.[6]
-
Ionic Liquids : In some cases, ionic liquids can serve as both the catalyst and the reaction medium.[1]
Q4: What are common Michael donors that can be used with this compound?
A4: A wide range of nucleophiles can act as Michael donors. The key requirement is the ability to form a stabilized carbanion. Common examples include:
-
Active Methylene Compounds : Malonates (e.g., dimethyl malonate), β-diketones (e.g., acetylacetone), and β-ketoesters.[1][5]
-
Nitroalkanes : The alpha-hydrogen of a nitroalkane is acidic and can be deprotonated to form a good Michael donor.[8]
-
Organocuprates (Gilman Reagents) : These are excellent for 1,4-addition and are considered "soft" nucleophiles.[9]
-
Enolates : Ketone or aldehyde enolates are classic Michael donors.[2]
-
Amines and Thiols : Nitrogen and sulfur nucleophiles are also effective in aza-Michael and thia-Michael additions, respectively.[6]
Troubleshooting Guide
Q1: My reaction yield is low or the reaction is not proceeding. What are the potential causes and solutions?
A1: Low or no yield in a Michael addition can stem from several factors. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing the formation of side products. How can I minimize them?
A2: The primary side reaction is often the 1,2-addition to the nitro group, though this is less common than with carbonyls. Polymerization of the Michael acceptor can also occur.
-
1,2-Addition vs. 1,4-Addition : Michael additions are favored by "soft" nucleophiles (e.g., organocuprates, enolates of dicarbonyls) and thermodynamically controlled conditions (weaker base, longer reaction times). "Hard" nucleophiles (e.g., organolithium reagents) and kinetically controlled conditions (strong base, low temperature) may favor 1,2-addition.[9]
-
Polymerization : To prevent polymerization of the electron-deficient this compound, try adding the acceptor slowly to the reaction mixture containing the nucleophile and catalyst.
Q3: The reaction seems reversible, and my product yield is decreasing over time. How can I prevent the Retro-Michael reaction?
A3: The Retro-Michael reaction can occur if the final adduct is sterically hindered or thermodynamically less stable than the starting materials.[6]
-
Trap the Product : One effective strategy is to trap the resulting enolate intermediate before it can revert. Adding a trapping agent like TMSCl (trimethylsilyl chloride) can stop the reverse reaction.[6]
-
Induce Precipitation : If the product has different solubility properties than the reactants, changing the solvent or concentration to induce precipitation can drive the equilibrium towards the product.[6]
-
Subsequent Reaction : Couple the Michael addition to a subsequent, faster reaction (e.g., a reduction or cyclization) that consumes the initial adduct, thereby preventing its reversion.[6]
Data Presentation
The following table summarizes reaction yields for the Michael addition of various nucleophiles to β-nitrostyrene derivatives under different catalytic conditions. While the exact substrate is not this compound, these results provide a strong indication of effective conditions for this class of Michael acceptors.
| Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Dimethyl Malonate | Alkylamino substituted triazine (10%) + Et3N | o-dichlorobenzene | 12 | 68 | |
| 2(5H)-Furanone | (S,S)-Bis-ProPhenol-Zn complex (10%) | THF | - | 60 | [7] |
| 2(5H)-Furanone | (S,S)-Bis-ProPhenol-Zn complex (10%) | Toluene | - | 60 | [7] |
| Acetylacetone | Thiourea Organocatalyst (10%) | Toluene | - | 95 | [5] |
| Dipivaloylmethane | Thiourea Organocatalyst (10%) | Toluene | - | 90 | [5] |
| Isovaleraldehyde | L-Proline | [bmim]PF6 (Ionic Liquid) | 2 | >95 | [4] |
Experimental Protocols & Visualizations
General Mechanism of Michael Addition
The reaction proceeds via three key steps: formation of the nucleophile (enolate), conjugate addition to the nitroalkene, and protonation.[2]
Caption: General mechanism of the Michael addition reaction.
General Experimental Protocol
This protocol describes a general procedure for the Michael addition of a 1,3-dicarbonyl compound to this compound using an organocatalyst.
Materials:
-
This compound (1 equiv.)
-
1,3-dicarbonyl compound (e.g., dimethyl malonate, 2 equiv.)
-
Organocatalyst (e.g., thiourea derivative, 10 mol%)
-
Anhydrous solvent (e.g., Toluene, 1 mL per 0.25 mmol of acceptor)
-
Stir bar and reaction vial
-
Reagents for workup (e.g., water, brine, organic solvent like ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup : To a clean, dry vial equipped with a magnetic stir bar, add this compound (0.25 mmol, 1 equiv.).
-
Add Reagents : Add the 1,3-dicarbonyl compound (0.5 mmol, 2 equiv.) and the chosen solvent (1 mL).
-
Initiate Reaction : Begin stirring the solution and add the organocatalyst (0.025 mmol, 10 mol%).
-
Monitor Reaction : Stir the reaction at room temperature. Monitor the consumption of the this compound starting material using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete (as determined by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification : Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure Michael adduct.[5]
-
Characterization : Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
- 1. Michael Addition [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of Indoles from 1-Fluoro-2-(2-nitrovinyl)benzene
Welcome to the technical support center for the synthesis of indoles from 1-Fluoro-2-(2-nitrovinyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 4-fluoroindole from this compound?
A1: The synthesis of 4-fluoroindole from this compound is typically achieved through reductive cyclization. The two most common methods employed for this transformation are the Cadogan-Sundberg reaction and palladium-catalyzed reductive cyclization.
-
Cadogan-Sundberg Reaction: This method involves the use of a trivalent phosphorus compound, such as triethyl phosphite, to deoxygenate the nitro group, leading to the formation of a nitrene intermediate that subsequently cyclizes to form the indole ring.[1][2]
-
Palladium-Catalyzed Reductive Cyclization: This approach utilizes a palladium catalyst, often in conjunction with a reducing agent like carbon monoxide (or a CO surrogate such as phenyl formate), to facilitate the reductive cyclization of the nitro group and the vinyl moiety.[3][4]
Q2: What are the common byproducts formed during the synthesis of 4-fluoroindole from this compound?
A2: The formation of byproducts is dependent on the chosen synthetic route and reaction conditions.
-
In the Cadogan-Sundberg reaction , a common byproduct is the corresponding N-alkoxyindole, for instance, N-ethoxy-4-fluoroindole when using triethyl phosphite.[5] The oxygen atom in this byproduct originates from the nitro group of the starting material.[5]
-
In palladium-catalyzed reductive cyclizations , potential side products can include quinoline and quinoline-N-oxide derivatives, arising from alternative cyclization pathways.
-
Under basic conditions, β-nitrostyrenes are susceptible to oligo- or polymerization , which can be a significant side reaction, leading to lower yields of the desired indole.[3]
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation requires careful optimization of reaction conditions.
-
For the Cadogan-Sundberg reaction: Precise control of the stoichiometry of the phosphite reagent and reaction temperature can help reduce the formation of N-alkoxyindoles.
-
For palladium-catalyzed reactions: The choice of ligand, catalyst loading, and the nature of the reducing agent are crucial. The use of specific ligands like 1,10-phenanthroline can improve selectivity.[3] Running the reaction under an inert atmosphere is essential to prevent catalyst deactivation and unwanted side reactions.
-
To prevent polymerization: In reactions involving basic conditions, it is important to use the minimum effective amount of base and to keep the reaction time as short as possible.
Q4: What are the recommended methods for purifying the crude 4-fluoroindole product?
A4: Purification of fluoroindoles is typically achieved through standard chromatographic techniques.
-
Column Chromatography: This is the most effective method for separating the desired indole from starting materials, catalysts, and byproducts. A silica gel column with a gradient elution system using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used.[6][7]
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step.[6]
-
Decolorization: Indoles can sometimes be colored due to trace impurities or degradation. Treating a solution of the crude product with activated charcoal can help remove colored impurities before the final purification step.[6]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 4-fluoroindole from this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (for Pd-catalyzed reactions). 2. Poor quality of reagents (e.g., wet solvent, oxidized phosphite). 3. Incorrect reaction temperature. 4. Insufficient reaction time. | 1. Use a fresh batch of catalyst or pre-activate the catalyst. Ensure the reaction is performed under an inert atmosphere. 2. Use anhydrous solvents and freshly distilled reagents. 3. Optimize the reaction temperature. Some reactions require heating, while others may proceed at room temperature. 4. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Multiple Spots on TLC (Significant Byproduct Formation) | 1. Non-optimal reaction conditions (e.g., temperature, catalyst/reagent concentration). 2. Presence of oxygen or moisture. 3. In the case of Pd-catalyzed reactions, incorrect ligand or ligand-to-metal ratio. 4. For Cadogan-Sundberg, excess phosphite reagent. | 1. Systematically vary the reaction parameters (temperature, concentration) to find the optimal conditions. 2. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) using properly dried glassware and solvents. 3. Screen different ligands and optimize the ligand-to-palladium ratio. 4. Use the minimum effective amount of the phosphite reagent. |
| Formation of Polymeric Material | 1. Use of a strong base in palladium-catalyzed reactions. 2. High reaction temperature. | 1. If a base is necessary, use a weaker base or a minimal amount of a strong base. 2. Attempt the reaction at a lower temperature. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Product streaking on the silica gel column. 3. Co-elution of the product with a byproduct. | 1. Add brine to the aqueous layer to break the emulsion. 2. The acidic nature of silica gel can sometimes cause streaking with indoles. Consider neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. 3. Optimize the eluent system for column chromatography by testing various solvent mixtures with different polarities using TLC. A shallower gradient during elution may improve separation. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of 4-fluoroindole from this compound via palladium-catalyzed reductive cyclization.
Note: These are general protocols and may require optimization for specific laboratory conditions and scales.
Palladium-Catalyzed Reductive Cyclization using Phenyl Formate as a CO Surrogate
This protocol is adapted from methodologies for the reductive cyclization of substituted β-nitrostyrenes.[3]
Materials:
-
This compound
-
PdCl₂(CH₃CN)₂ (Palladium catalyst)
-
1,10-Phenanthroline (Ligand)
-
Phenyl formate (CO surrogate)
-
Triethylamine (Base)
-
Acetonitrile (Anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, prepare stock solutions of the palladium catalyst and the 1,10-phenanthroline ligand in anhydrous acetonitrile.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the appropriate volumes of the palladium catalyst and ligand stock solutions via syringe. A typical catalyst loading is 1-5 mol%.
-
Stir the mixture for 10-15 minutes to allow for the formation of the palladium-ligand complex.
-
Add phenyl formate (2-3 equivalents) and triethylamine (1.5-2 equivalents) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 120-140 °C). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Data Presentation
Table 1: Representative Yields in a Palladium-Catalyzed Reductive Cyclization of a β-Nitrostyrene [8]
| Entry | Substrate | Product | Yield (%) |
| 1 | β-Nitrostyrene | 3-Phenylindole | 88 |
Conditions: Pd catalyst, 1,10-phenanthroline ligand, CO gas, base, in acetonitrile.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of 4-fluoroindole.
Potential Byproduct Formation
Caption: Potential pathways leading to byproduct formation.
Troubleshooting Workflow
References
- 1. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the mechanism of the Cadogan–Sundberg indole synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
Technical Support Center: Troubleshooting Low Yield in 1-Fluoro-2-(2-nitrovinyl)benzene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in the synthesis of 1-Fluoro-2-(2-nitrovinyl)benzene. The primary synthetic route covered is the Henry (nitroaldol) reaction between 2-fluorobenzaldehyde and nitromethane.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound reaction consistently low?
Low yields in the Henry reaction are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is crucial.
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Suboptimal Catalyst: The choice and amount of the base catalyst are critical. Strong bases can promote side reactions, while an insufficient amount of catalyst will lead to an incomplete reaction.
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Incorrect Reaction Temperature: Temperature significantly influences the reaction rate and the formation of byproducts.
-
Poor Quality of Reagents: Impurities in the starting materials, 2-fluorobenzaldehyde and nitromethane, can inhibit the reaction or lead to side reactions. The presence of water can also be detrimental.
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Inefficient Dehydration: The initial product of the Henry reaction is a nitroalkanol, which then dehydrates to the desired nitrovinyl compound. Inefficient dehydration can lead to a lower yield of the final product.
-
Side Reactions: Several side reactions can compete with the desired Henry reaction, reducing the yield of this compound.
Question 2: What are the common side reactions, and how can I minimize them?
The primary side reactions in the Henry reaction with 2-fluorobenzaldehyde include:
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Cannizzaro Reaction: In the presence of a strong base, 2-fluorobenzaldehyde, which lacks an alpha-hydrogen, can undergo a disproportionation reaction to form 2-fluorobenzyl alcohol and 2-fluorobenzoic acid. To minimize this, use a milder base or carefully control the stoichiometry of a strong base.
-
Polymerization: Nitromethane and the product, this compound, can polymerize under basic conditions. Using a moderate temperature and shorter reaction times can help to reduce polymerization.
-
Retro-Henry Reaction: The Henry reaction is reversible. To drive the reaction towards the product, it is often beneficial to remove water as it is formed during the dehydration step.
Question 3: How can I improve the purity of my this compound?
Purification is crucial to obtain a high-purity product. The most common methods are:
-
Recrystallization: This is an effective method for purifying solid products. A suitable solvent system should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel is a powerful alternative. A typical eluent system would be a mixture of petroleum ether and ethyl acetate.
Question 4: My reaction mixture turns dark or forms a tar-like substance. What is happening?
The formation of a dark color or tar often indicates decomposition or polymerization. This can be caused by:
-
Excessively High Temperature: Running the reaction at too high a temperature can lead to the decomposition of starting materials and products.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can result in the formation of polymeric byproducts.
-
Strongly Basic Conditions: Highly basic conditions can promote side reactions and decomposition.
To avoid this, optimize the reaction temperature and time, and consider using a milder catalyst.
Data Presentation
The following tables summarize the effect of different catalysts and solvents on the yield of the Henry reaction between benzaldehyde and nitromethane, which can serve as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Different Base Catalysts on the Henry Reaction of Benzaldehyde and Nitromethane
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOH | Water | Room Temp. | 24 | 55 |
| KOH | Water | Room Temp. | 24 | 60 |
| NH₄OAc | Acetic Acid | 100 | 2 | 85 |
| Ethylenediamine | None | Room Temp. | 48 | 70 |
| Piperidine | Ethanol | Reflux | 5 | 80 |
Data is representative of the Henry reaction with benzaldehyde and may vary for 2-fluorobenzaldehyde.
Table 2: Effect of Different Solvents on the Henry Reaction
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Water | NaOH | Room Temp. | 24 | 55 |
| Ethanol | Piperidine | Reflux | 5 | 80 |
| Methanol | NaOH | Room Temp. | 24 | 65 |
| THF | NaOH | Room Temp. | 24 | 45 |
| DMSO | NaOH | Room Temp. | 24 | 75 |
Data is representative of the Henry reaction with benzaldehyde and may vary for 2-fluorobenzaldehyde.
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Henry Reaction
This protocol is adapted from the synthesis of the analogous compound 1-Fluoro-4-[(E)-2-nitrovinyl]benzene and general procedures for the Henry reaction.
Materials:
-
2-Fluorobenzaldehyde
-
Nitromethane
-
Ammonium acetate (or other suitable base catalyst)
-
Glacial acetic acid (or other suitable solvent)
-
Ethanol (for recrystallization)
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluorobenzaldehyde (1 equivalent), nitromethane (1.5 equivalents), and ammonium acetate (0.5 equivalents) in glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (around 100-110 °C) and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. A yellow solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Experimental Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
preventing polymerization of 1-Fluoro-2-(2-nitrovinyl)benzene during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 1-Fluoro-2-(2-nitrovinyl)benzene during its synthesis.
Troubleshooting Guide: Preventing Polymerization
Unwanted polymerization is a significant challenge during the synthesis and purification of nitroalkenes like this compound. The electron-withdrawing nature of the nitro group makes the vinyl group highly susceptible to polymerization. Below is a guide to address common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies. | 1. Excessive Heat: The reaction temperature is too high, leading to thermal polymerization. 2. Radical Initiators: Presence of impurities such as peroxides in solvents or reagents. 3. Inappropriate Base/Catalyst: The base used for the Henry reaction is too strong or used in excess, promoting side reactions and polymerization. 4. Oxygen Exposure: Atmospheric oxygen can initiate radical polymerization. | 1. Maintain strict temperature control, ideally below room temperature, using an ice bath. For the subsequent dehydration step, use moderate temperatures. 2. Use freshly distilled or peroxide-free solvents and high-purity reagents. 3. Opt for milder bases like ammonium acetate or primary amines (e.g., n-butylamine) in catalytic amounts. 4. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Product polymerizes during aqueous workup. | 1. pH Changes: Drastic changes in pH during neutralization or extraction can catalyze polymerization. 2. Removal of Inhibitors: Water-soluble inhibitors present in the reaction mixture are removed during washing steps. | 1. Neutralize acidic or basic solutions carefully and avoid extreme pH values. Buffer the aqueous solution if necessary. 2. Before extraction, add a water-insoluble polymerization inhibitor like Butylated Hydroxytoluene (BHT) to the organic layer. |
| Polymerization occurs during solvent removal. | 1. Localized Overheating: The flask becomes too hot when using a rotary evaporator. 2. Concentrating to Dryness: Removing the solvent completely can leave the product unstable and prone to polymerization, especially if heated. | 1. Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C). 2. Avoid evaporating to complete dryness. It is often better to leave a small amount of solvent and proceed to the next step or co-evaporate with a higher boiling point solvent at low temperature. |
| Product polymerizes during purification (Chromatography). | 1. Acidic Stationary Phase: Silica gel is acidic and can initiate polymerization. 2. Heat Generation: The heat of adsorption on the column can cause polymerization. 3. Extended Time on Column: Prolonged exposure to the stationary phase increases the risk of polymerization. | 1. Deactivate the silica gel by treating it with a small percentage of a non-polar solvent containing an amine like triethylamine before preparing the column. 2. Run the column with a cooling jacket or in a cold room if the compound is particularly sensitive. 3. Perform the chromatography as quickly as possible. Add a small amount of an inhibitor (e.g., BHT) to the eluent. |
| Purified product polymerizes during storage. | 1. Absence of Inhibitor: The purified product lacks a stabilizer. 2. Exposure to Light and Heat: Light can initiate photopolymerization, and elevated temperatures accelerate degradation. 3. Presence of Oxygen: Oxygen can act as a radical initiator over time. | 1. Add a suitable inhibitor such as BHT or hydroquinone at a concentration of 100-500 ppm. 2. Store the product in an amber vial at low temperatures (e.g., in a refrigerator or freezer). 3. Flush the storage vial with an inert gas (Nitrogen or Argon) before sealing. |
Quantitative Data Summary
The following table summarizes recommended concentrations for common polymerization inhibitors and critical temperature considerations.
| Parameter | Value | Application Stage | Notes |
| Inhibitor Concentration | |||
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | Storage, Workup, Purification | A common and effective radical scavenger. |
| Hydroquinone (HQ) | 100 - 500 ppm | Storage, Distillation | Effective, but can be more challenging to remove. |
| 4-Methoxyphenol (MEHQ) | 100 - 500 ppm | Storage | Often used for commercial monomer stabilization. |
| Temperature Control | |||
| Henry Reaction | 0 - 25 °C | Synthesis | Lower temperatures favor the formation of the nitroalkanol and minimize side reactions. |
| Dehydration Step | 80 - 110 °C | Synthesis | Higher temperatures are needed but increase polymerization risk. Minimize time at high temperatures. |
| Purification (Distillation) | As low as possible | Purification | Use vacuum distillation to lower the boiling point and add a non-volatile inhibitor to the distillation pot. |
| Storage | -20 to 4 °C | Storage | Low temperatures are crucial for long-term stability. |
Experimental Protocols
Representative Synthesis of this compound via Henry Reaction
This protocol is a representative procedure based on the synthesis of similar nitroalkenes.
Materials:
-
2-Fluorobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Butylated Hydroxytoluene (BHT)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 2-fluorobenzaldehyde (1 equivalent) and nitromethane (3 equivalents).
-
Catalyst Addition: Add glacial acetic acid as the solvent, followed by ammonium acetate (1.5 equivalents) as the catalyst.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Troubleshooting Point: If the reaction is sluggish, gentle heating (40-50°C) can be applied, but this increases the risk of polymerization. It is often safer to allow for a longer reaction time at a lower temperature.
-
-
Dehydration: Once the initial condensation is complete (as indicated by TLC), the mixture is heated to 80-100°C for 2-4 hours to effect dehydration to the nitroalkene.
-
Troubleshooting Point: This is a critical step for polymerization. Ensure efficient stirring and stable temperature control. The color of the reaction may darken.
-
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into ice-cold water. c. Extract the product with dichloromethane (3 x 50 mL). d. Add a small amount of BHT (e.g., 10 mg) to the combined organic extracts. e. Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature (<40°C). Do not evaporate to dryness.
-
Purification: a. Prepare a silica gel column deactivated with 1% triethylamine in the eluent (e.g., a hexane/ethyl acetate mixture). b. Add a small amount of BHT to the collection flasks. c. Quickly elute the product from the column. d. Combine the product-containing fractions and remove the solvent under reduced pressure at low temperature.
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Storage: a. To the purified product, add BHT to a final concentration of 100-500 ppm. b. Store in an amber vial under an inert atmosphere at -20°C.
Frequently Asked Questions (FAQs)
Q1: My reaction turned into a solid mass. Can I recover my product?
A1: Recovering the monomer from a polymerized mixture is very difficult and often not feasible in a standard laboratory setting. Depolymerization typically requires heating the polymer under vacuum, which can be hazardous. It is generally more practical to discard the polymerized material and optimize the reaction conditions to prevent it from happening again, focusing on lower temperatures and the use of inhibitors.
Q2: What is the best polymerization inhibitor to use?
A2: The choice of inhibitor depends on the specific reaction conditions and purification method.
-
Butylated Hydroxytoluene (BHT) is a good general-purpose, non-polar inhibitor that is effective and easily removed by chromatography.
-
Hydroquinone (HQ) is also very effective but is more polar and can sometimes be more difficult to separate from the desired product. It is often used as an inhibitor during distillation because it is less volatile.
-
4-hydroxy-TEMPO (4-HT) is a highly effective radical scavenger, but it is also more expensive and may not be necessary for routine synthesis if proper precautions are taken.
Q3: Why is an inert atmosphere important?
A3: Oxygen from the air can act as a diradical and initiate a radical polymerization chain reaction. By keeping the reaction under an inert atmosphere of nitrogen or argon, you exclude oxygen and significantly reduce the risk of this type of polymerization.
Q4: Can I use a strong base like sodium hydroxide for the Henry reaction?
A4: While strong bases can catalyze the Henry reaction, they also promote side reactions, including the Cannizzaro reaction of the aldehyde and polymerization of the resulting nitroalkene. Milder bases like ammonium acetate or primary amines are generally preferred to give a cleaner reaction with better control.
Q5: How should I properly store this compound?
A5: For optimal long-term stability, the purified compound should be stored with an added inhibitor (100-500 ppm of BHT or MEHQ), in an amber vial to protect it from light, under an inert atmosphere, and at low temperatures (-20°C is ideal).
Diagrams
Caption: Troubleshooting workflow for preventing polymerization.
Technical Support Center: Removal of Unreacted 2-Fluorobenzaldehyde
Welcome to the technical support center for the removal of unreacted 2-fluorobenzaldehyde from synthesis mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted 2-fluorobenzaldehyde?
A1: The most common and effective methods for removing unreacted 2-fluorobenzaldehyde include:
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Aqueous Extraction: Particularly effective if the desired product has significantly different solubility characteristics. A specific type of extractive workup involves the formation of a water-soluble bisulfite adduct.[1]
-
Column Chromatography: A highly versatile technique for separating compounds with different polarities.[2]
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Distillation: Suitable if there is a significant difference in boiling points between 2-fluorobenzaldehyde and the other components of the mixture.[3]
-
Recrystallization: An effective method for purifying solid products from liquid impurities like 2-fluorobenzaldehyde.[2]
-
Chemical Quenching: Involves reacting the aldehyde with a specific reagent to form a byproduct that is easily separated.
Q2: How can I monitor the removal of 2-fluorobenzaldehyde during the purification process?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification.[4] By spotting the crude mixture, the fractions collected, and a standard of 2-fluorobenzaldehyde on a TLC plate, you can visualize the separation. Gas Chromatography (GC) can also be used for more quantitative analysis of the fractions.[5]
Q3: My desired product is also an aldehyde. Can I still use chemical quenching to remove 2-fluorobenzaldehyde?
A3: No, chemical quenching methods that target the aldehyde functional group are not selective and will react with your desired product as well. In this case, physical separation methods like chromatography or distillation are recommended.
Q4: 2-Fluorobenzaldehyde seems to be co-eluting with my product during column chromatography. What can I do?
A4: If co-elution occurs, you can try optimizing the solvent system. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation.[2] Trying a different stationary phase, such as alumina instead of silica gel, may also be effective.[6]
Q5: Is 2-fluorobenzaldehyde stable to standard purification conditions?
A5: 2-Fluorobenzaldehyde is a relatively stable compound. However, like many aldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid (2-fluorobenzoic acid) upon prolonged exposure to air.[2] It is good practice to handle it under an inert atmosphere if possible and to store it under cool, dark conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation during liquid-liquid extraction. | - Incorrect choice of solvents.- Emulsion formation. | - Ensure a significant polarity difference between the organic and aqueous phases.- If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
| Streaking or tailing of spots on TLC plate. | - The sample is too concentrated.- The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). | - Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol to the eluent or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds). |
| Product loss during recrystallization. | - The chosen solvent is too good at dissolving the product even at low temperatures.- Too much solvent was used. | - Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Bumping or uneven boiling during vacuum distillation. | - Lack of boiling chips or inadequate stirring.- The vacuum is too strong for the heating temperature. | - Always use a stir bar or boiling chips for smooth boiling.[7]- Gradually increase the temperature or slightly reduce the vacuum. |
| Incomplete reaction with a quenching reagent. | - Insufficient amount of quenching reagent.- The reaction is too slow at the chosen temperature. | - Add a slight excess of the quenching reagent.- Gently warm the reaction mixture or allow for a longer reaction time, monitoring by TLC. |
Data Presentation
Table 1: Physical Properties of 2-Fluorobenzaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅FO | [8] |
| Molecular Weight | 124.11 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Boiling Point (atm) | 172-174 °C | [9] |
| Boiling Point (vacuum) | 90-91 °C / 46 mmHg | |
| Density | 1.178 g/mL at 25 °C |
Table 2: Recommended TLC Solvent Systems for 2-Fluorobenzaldehyde
| Solvent System (v/v) | Typical Rf Value | Notes | Reference(s) |
| Hexane:Ethyl Acetate (9:1) | 0.3 - 0.4 | Good starting point for many benzaldehyde derivatives. Adjust ratio for optimal separation. | [2] |
| Hexane:Ethyl Acetate (8:2) | 0.4 - 0.5 | Increases polarity for slightly more polar compounds. | [2] |
| Dichloromethane:Hexane (1:1) | Varies | Alternative non-polar system. | [10] |
| 100% Dichloromethane | Varies | For more polar compounds. | [10] |
Experimental Protocols
Protocol 1: Removal by Bisulfite Extraction
This method is highly selective for aldehydes and involves the formation of a water-soluble adduct.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the separatory funnel. Stopper the funnel and shake vigorously for 5-10 minutes. Vent frequently to release any pressure buildup.[1]
-
Separation: Allow the layers to separate. The aqueous layer now contains the bisulfite adduct of 2-fluorobenzaldehyde. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to recover the purified product.
-
Aldehyde Regeneration (Optional): If you need to recover the 2-fluorobenzaldehyde, the aqueous layer containing the adduct can be treated with a base (e.g., 10% NaOH) to regenerate the aldehyde, which can then be extracted with an organic solvent.[1]
Protocol 2: Purification by Column Chromatography
This is a general procedure and should be optimized based on TLC analysis.
-
TLC Analysis: Determine an optimal solvent system using TLC that provides good separation between your product and 2-fluorobenzaldehyde (aim for a ΔRf > 0.2).[11] A common starting point is a mixture of hexane and ethyl acetate.[2]
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase and pack the column.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane and load it onto the column.[11]
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the solvent polarity if necessary to elute your product.[2]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product, free from 2-fluorobenzaldehyde.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[2]
Protocol 3: Removal by Vacuum Distillation
This method is effective if the desired product is non-volatile or has a significantly higher boiling point than 2-fluorobenzaldehyde.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed.[7] Use a stir bar for smooth boiling.[7]
-
Pressure Reduction: Connect the apparatus to a vacuum source and reduce the pressure.[7]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the 2-fluorobenzaldehyde distillate at the appropriate temperature and pressure (e.g., 90-91 °C at 46 mmHg).
-
Completion: Once the 2-fluorobenzaldehyde has been removed, stop the distillation and allow the apparatus to cool before venting to atmospheric pressure.[13]
Visualizations
Caption: General purification workflow for removing 2-fluorobenzaldehyde.
Caption: Troubleshooting logic for purification challenges.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scbt.com [scbt.com]
- 9. Page loading... [guidechem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. youtube.com [youtube.com]
challenges in the scale-up of 1-Fluoro-2-(2-nitrovinyl)benzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Fluoro-2-(2-nitrovinyl)benzene, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 2-fluorobenzaldehyde with nitromethane. The initial product is a β-nitro alcohol, which readily dehydrates (often in-situ) to yield the desired this compound.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges in scaling up this synthesis include:
-
Reaction Kinetics and Thermal Management: The Henry reaction is often exothermic, and poor heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and reducing yield and purity.
-
Mixing Efficiency: Achieving uniform mixing in large volumes is critical to ensure consistent reaction rates and prevent localized "hot spots" or areas of high reactant concentration.
-
Side Reaction Control: The reversibility of the Henry reaction can be a significant issue.[1] Additionally, side reactions such as the Cannizzaro reaction of 2-fluorobenzaldehyde and polymerization of the product can become more pronounced at scale.
-
Purification and Isolation: Methods like column chromatography, which are effective at the lab scale, are generally not practical for large-scale production. Developing a robust crystallization process is crucial for obtaining a high-purity product.
-
Handling of Hazardous Reagents: Nitromethane is flammable and can form explosive mixtures with air, requiring specialized handling and engineering controls at an industrial scale.[2]
Q3: How can I monitor the progress of the reaction at scale?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the consumption of 2-fluorobenzaldehyde and the formation of this compound. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.
Q4: What are the typical yields for this synthesis?
A4: Yields can vary significantly depending on the scale, reaction conditions, and purification method. Lab-scale syntheses of similar β-nitrostyrenes can achieve yields in the range of 80-83% after purification.[3][4] However, on a larger scale, yields may be lower due to the challenges mentioned above.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or base. 2. Insufficient reaction temperature. 3. Presence of significant impurities in starting materials (e.g., water). 4. Unfavorable reaction equilibrium (retro-Henry reaction).[1][5] | 1. Use a fresh, properly stored catalyst/base. Consider a stronger base if necessary. 2. Gradually increase the reaction temperature while carefully monitoring for side product formation. 3. Ensure starting materials and solvents are anhydrous. 4. Consider using a dehydrating agent or a reaction setup that removes water as it is formed to drive the reaction forward. |
| Formation of Significant By-products (e.g., Cannizzaro products, polymers) | 1. Excessive reaction temperature or prolonged reaction time. 2. High concentration of the base catalyst. 3. Poor mixing leading to localized high concentrations of reactants or catalyst. 4. The product may polymerize upon standing with the base catalyst.[6] | 1. Optimize reaction temperature and time. Quench the reaction promptly upon completion. 2. Reduce the amount of base or use a milder base. 3. Improve agitation efficiency. For large reactors, evaluate the stirrer design and speed. 4. Isolate the product as soon as the reaction is complete to prevent degradation. |
| Difficulty in Product Purification/Isolation | 1. Product oiling out during crystallization. 2. Presence of polar impurities or unreacted starting materials. 3. Emulsion formation during aqueous workup. | 1. Optimize the crystallization solvent system. Consider a solvent/anti-solvent approach. Seeding with a small crystal of pure product can induce crystallization. 2. Perform an acid-base wash to remove the catalyst and any acidic or basic impurities before crystallization. 3. Add brine to the separatory funnel to break the emulsion. Filtering the organic layer through a pad of celite can also be effective. |
| Runaway Reaction / Poor Thermal Control | 1. Reaction is highly exothermic. 2. Addition of reagents is too fast. 3. Inadequate cooling capacity of the reactor. 4. Accumulation of unreacted starting material followed by rapid reaction. | 1. Use a jacketed reactor with a reliable cooling system and monitor the internal temperature continuously. 2. Add the base or one of the reactants slowly and controllably, especially on a larger scale. 3. Ensure the reactor's surface-area-to-volume ratio is sufficient for heat dissipation. Consider using a semi-batch process. 4. Ensure the reaction has initiated (e.g., via a slight exotherm) before adding a large quantity of the limiting reagent. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a general procedure adapted for the synthesis of β-nitrostyrenes and should be optimized for the specific substrate.
Materials:
-
2-Fluorobenzaldehyde
-
Nitromethane
-
Methanol
-
Ammonium acetate
-
Glacial acetic acid
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzaldehyde (1 equivalent) in methanol.
-
Add nitromethane (1.5 equivalents) to the solution.
-
In a separate beaker, prepare a solution of ammonium acetate (0.5 equivalents) in glacial acetic acid.
-
Cool the flask containing the aldehyde and nitromethane in an ice bath.
-
Slowly add the ammonium acetate solution to the cooled reaction mixture with vigorous stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Scale-Up Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol).
-
Dissolution: In a suitably sized reactor, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once at room temperature, further cool the mixture in an ice bath or with a chiller to maximize crystal formation.
-
Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer for larger scales).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Solvent Effects on the Reactivity of 1-Fluoro-2-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 1-Fluoro-2-(2-nitrovinyl)benzene. The information is designed to assist researchers in optimizing reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary sites susceptible to chemical reactions. The electron-withdrawing nature of the nitro group makes the vinyl β-carbon highly electrophilic and prone to nucleophilic attack, such as in Michael additions. Additionally, the fluorine atom attached to the aromatic ring can be substituted by strong nucleophiles via nucleophilic aromatic substitution (SNAr). The ortho-position of the nitro group further activates the fluorine for such substitutions.
Q2: How does solvent polarity generally affect the reactivity of this compound?
A2: Solvent polarity can significantly influence reaction rates and, in some cases, reaction pathways. For reactions involving charge separation in the transition state, such as the formation of an intermediate in a Michael addition, polar solvents can stabilize the transition state and accelerate the reaction. However, the specific type of polar solvent (protic vs. aprotic) is crucial. Protic solvents can solvate nucleophiles, potentially reducing their reactivity, while aprotic polar solvents can enhance nucleophilicity.
Q3: Are there any known side reactions to be aware of when working with this compound?
A3: Yes, several side reactions can occur depending on the reaction conditions. Under strongly basic or acidic conditions, polymerization of the nitrovinyl group can be a significant issue. Additionally, depending on the nucleophile and solvent, a competition between Michael addition to the vinyl group and nucleophilic aromatic substitution of the fluorine atom may be observed.
Q4: Can the solvent influence the stability of this compound?
A4: While generally stable, prolonged exposure to certain solvents, especially in the presence of light or heat, can lead to degradation or isomerization of the double bond. It is advisable to store the compound in a cool, dark place and to use freshly purified solvents for reactions to minimize potential side reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion in a nucleophilic addition reaction. | 1. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough to attack the electrophilic center. 2. Inappropriate solvent: The solvent may be deactivating the nucleophile (e.g., a protic solvent solvating an anionic nucleophile) or may not be polar enough to facilitate the reaction. 3. Low reaction temperature: The reaction may require thermal energy to overcome the activation barrier. | 1. Increase nucleophile strength: Consider using a stronger nucleophile or adding a base to deprotonate a pro-nucleophile. 2. Solvent screening: Test a range of solvents with varying polarities and proticities (e.g., THF, DMF, acetonitrile, toluene). For anionic nucleophiles, polar aprotic solvents are often preferred. 3. Increase reaction temperature: Gradually increase the temperature while monitoring for side product formation. |
| Formation of a polymeric or tar-like substance. | 1. Strongly basic or acidic conditions: These conditions can catalyze the polymerization of the nitrovinyl group. 2. High reaction temperature: Elevated temperatures can promote polymerization. | 1. Use milder reaction conditions: Employ weaker bases or acids, or use a catalytic amount. 2. Optimize temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Mixture of Michael addition and nucleophilic aromatic substitution products. | 1. Ambident reactivity: The nucleophile may be capable of attacking both the vinyl carbon and the aromatic carbon bearing the fluorine atom. 2. Reaction conditions favoring both pathways: The chosen solvent and temperature may allow both reactions to proceed at comparable rates. | 1. Modify the nucleophile: A bulkier nucleophile may favor attack at the less sterically hindered vinyl position. 2. Solvent and temperature optimization: Systematically vary the solvent and temperature to favor one pathway over the other. For SNAr, polar aprotic solvents are often beneficial. |
| Difficulty in isolating and purifying the product. | 1. Product instability: The product may be sensitive to the purification conditions (e.g., silica gel chromatography). 2. Formation of closely related byproducts: Side products with similar polarities can co-elute with the desired product. | 1. Use alternative purification methods: Consider recrystallization, distillation (if thermally stable), or chromatography on a different stationary phase (e.g., alumina). 2. Optimize reaction selectivity: Revisit the reaction conditions to minimize byproduct formation. |
Experimental Protocols & Data
While specific kinetic data for this compound is not extensively available in the literature, the following protocols for related reactions of β-nitrostyrenes can serve as a starting point for experimental design.
General Protocol for Michael Addition to a β-Nitrostyrene
This protocol describes a general procedure for the addition of a nucleophile to a β-nitrostyrene, which can be adapted for this compound.
Reaction Setup:
-
To a solution of the β-nitrostyrene (1 equivalent) in a chosen solvent (e.g., THF, acetonitrile, or toluene), add the nucleophile (1.1-1.5 equivalents).
-
If required, add a catalyst (e.g., a base like triethylamine or DBU) at room temperature or a specified temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or another appropriate method.
Note: The choice of solvent can significantly impact the reaction rate and yield. A solvent screen is recommended to identify the optimal conditions for a specific nucleophile.
Hypothetical Comparative Data on Solvent Effects
The following table presents a hypothetical summary of how different solvents might influence the yield of a Michael addition reaction to this compound, based on general principles of organic chemistry. This data is illustrative and should be confirmed by experimental work.
| Solvent | Solvent Type | Expected Relative Yield | Rationale |
| Toluene | Apolar Aprotic | Moderate | May not effectively solvate charged intermediates, potentially slowing the reaction. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | Can solvate the transition state to some extent without strongly solvating the nucleophile. |
| Acetonitrile | Polar Aprotic | Good to Excellent | Its polarity can stabilize charged intermediates, and it is a poor hydrogen bond donor, thus not deactivating the nucleophile. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent | Highly polar, which can strongly stabilize the transition state, often leading to faster reactions. |
| Methanol | Polar Protic | Low to Moderate | Can solvate and deactivate the nucleophile through hydrogen bonding, potentially reducing the reaction rate. |
| Water | Polar Protic | Low | Strong hydrogen bonding with the nucleophile would significantly decrease its reactivity. |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways of this compound.
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-Fluoro-2-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the characterization of 1-Fluoro-2-(2-nitrovinyl)benzene. Due to the limited availability of specific experimental data for this particular ortho-substituted isomer, this guide leverages data from its positional isomer, 1-Fluoro-4-(2-nitrovinyl)benzene, and its chloro-analogs to provide a comprehensive analytical framework. The methodologies and comparative data presented herein are intended to assist researchers in the identification, quantification, and purity assessment of this compound and its related structures.
Data Presentation: A Comparative Analysis of Analytical Data
The following tables summarize key analytical data for this compound and its structural analogs. This comparative data is essential for distinguishing between isomers and for the quality control of synthesized compounds.
Table 1: Physical and Chemical Properties
| Property | This compound[1][2] | 1-Fluoro-4-(2-nitrovinyl)benzene[3][4] | 1-Chloro-2-(2-nitrovinyl)benzene[5] |
| CAS Number | 399-25-7 | 706-08-1 | 22568-07-6 |
| Molecular Formula | C₈H₆FNO₂ | C₈H₆FNO₂ | C₈H₆ClNO₂ |
| Molecular Weight | 167.14 g/mol | 167.14 g/mol | 183.59 g/mol |
| Melting Point | Not available | 99-102 °C | Not available |
| Boiling Point | 254.5 °C at 760 mmHg | Not available | Not available |
| Appearance | Not available | Yellow crystalline solid | Not available |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 1-Fluoro-4-(2-nitrovinyl)benzene [6] | 7.98 (d, J = 13.7 Hz, 1H), 7.60-7.50 (m, 3H), 7.15 (t, J = 8.5 Hz, 2H) |
| 1-Chloro-4-(2-nitrovinyl)benzene [7] | 7.94 (d, J = 13.7 Hz, 1H), 7.56 (d, J = 13.7 Hz, 1H), 7.48 (d, J = 8.6 Hz, 2H), 7.41 (d, J = 8.6 Hz, 2H) |
| 1-Fluoro-2-nitrobenzene (precursor) [8] | 8.06 (m, 1H), 7.65 (m, 1H), 7.44-7.18 (m, 2H) |
Table 3: Chromatographic and Other Spectroscopic Data
| Analytical Method | 1-Fluoro-4-(2-nitrovinyl)benzene | General Nitrostyrenes & Analogs |
| GC-MS | A GC-MS spectrum is available, though detailed fragmentation is not provided in the search results.[9][10] | General fragmentation involves the loss of NO₂, and cleavage of the vinyl group. |
| HPLC | Specific retention time is dependent on the method (column, mobile phase, flow rate). | Retention behavior is influenced by the mobile phase composition, with higher organic modifier content leading to shorter retention times.[11] |
| FTIR (KBr) | Key peaks can be observed in the available spectra.[3] | Characteristic peaks include those for C=C stretching (alkene), NO₂ stretching (asymmetric and symmetric), and C-H bending (aromatic). |
| UV-Vis | A UV-Vis spectrum is available.[3] | Benzene and its derivatives typically show a primary absorption band around 200 nm and a secondary, less intense band around 250-260 nm.[12] |
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques, which can be adapted for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[13]
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters for ¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components.[14]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the compound by its retention time and comparison of its mass spectrum with a library or a known standard.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The ratio can be isocratic or a gradient.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the analyte has maximum absorbance (e.g., around 254 nm or the λmax determined by UV-Vis spectroscopy).
-
-
Data Analysis: Quantify the compound by comparing its peak area to a calibration curve generated from standards of known concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) or use an ATR accessory.
-
-
Instrument: A standard FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis: Identify characteristic functional group peaks by their position, intensity, and shape.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength Range: 200-800 nm.
-
Blank: Use the same solvent as used for the sample as a blank.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε).
Mandatory Visualizations
The following diagrams illustrate generalized workflows relevant to the characterization of this compound.
References
- 1. Benzene, 1-fluoro-2-nitro- | SIELC Technologies [sielc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. 2-Chloro-beta-nitrostyrene | C8H6ClNO2 | CID 98458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzene, (2-nitroethenyl)- [webbook.nist.gov]
- 8. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 399-25-7 [chemicalbook.com]
- 11. 1-Fluoro-2-nitrobenzene 99 1493-27-2 [sigmaaldrich.com]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. 4-Fluoro-β-nitrostyrene (≥98.5% (sum of isomers, GC)) - Amerigo Scientific [amerigoscientific.com]
- 14. benchchem.com [benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-Fluoro-2-(2-nitrovinyl)benzene Purity
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of various analytical methods for the validation of 1-Fluoro-2-(2-nitrovinyl)benzene purity. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Ultraviolet-Visible (UV-Vis) Spectrophotometry are objectively compared, with supporting experimental protocols.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of this compound.
| Analytical Method | Principle | Selectivity/Specificity | Sensitivity | Quantification | Throughput | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | High | High (ng to pg range) | Excellent (External/Internal Standards) | Moderate to High | Robust, versatile, suitable for non-volatile and thermally labile compounds. | Requires soluble samples, potential for co-elution. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Very High | Very High (pg to fg range) | Excellent (External/Internal Standards) | Moderate | High resolving power, provides structural information for impurity identification. | Requires volatile and thermally stable compounds, potential for sample degradation at high temperatures. |
| qNMR | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | High | Moderate (mg range) | Absolute or Relative | Low to Moderate | Primary ratio method, does not require identical reference standards for quantification. Provides structural information.[1][2][3] | Lower sensitivity compared to chromatographic methods, requires highly pure internal standards for absolute quantification. |
| UV-Vis Spectrophotometry | Measurement of the absorption of UV-Visible light by a molecule, governed by the Beer-Lambert law. | Low to Moderate | Moderate (µg to mg range) | Good (with calibration curve) | High | Simple, rapid, and non-destructive.[4][5] | Low specificity, susceptible to interference from impurities with similar chromophores.[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the separation and quantification of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 310 nm (to detect both the main compound and potential impurities with different absorption maxima)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantification: Purity is determined by the area percentage method, assuming all impurities have a similar response factor at the detection wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole)
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Further dilute to a concentration of approximately 50 µg/mL.
Quantification and Impurity Identification: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of impurity peaks can be compared with spectral libraries (e.g., NIST) for tentative identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the absolute purity of a substance using a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: A certified reference material with known purity that has a simple spectrum and resonances that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a known volume of deuterated solvent in an NMR tube.
Quantification: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
UV-Visible Spectrophotometry
This technique can be used for a rapid estimation of purity if the impurities do not have significant absorbance at the wavelength of maximum absorbance (λ_max) of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer
Experimental Procedure:
-
Determine λ_max: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of a high-purity reference standard of this compound at different known concentrations. Measure the absorbance of each standard at the λ_max. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare a solution of the test sample at a concentration that falls within the range of the calibration curve. Measure its absorbance at the λ_max.
-
Calculate Purity: Determine the concentration of the test sample from the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration based on the weighed amount.
References
A Comparative Guide to 1-Fluoro-2-(2-nitrovinyl)benzene and Other Nitroalkenes for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Fluoro-2-(2-nitrovinyl)benzene with other relevant nitroalkenes, focusing on their chemical properties, biological activity, and potential applications in medicinal chemistry. The information is supported by available experimental data and includes detailed protocols for key evaluative assays.
Introduction: Nitroalkenes as Potent Bioactive Scaffolds
Nitroalkenes, particularly β-nitrostyrene derivatives, are a class of α,β-unsaturated compounds that have garnered significant attention in drug discovery. Their potent biological activity is largely attributed to the electron-withdrawing nature of the nitro group, which renders the vinyl β-carbon highly electrophilic.[1][2] This makes them excellent Michael acceptors, capable of forming covalent adducts with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins.[3][4][5] This reactivity allows nitroalkenes to modulate the function of key signaling proteins involved in inflammation, cancer, and other pathological processes.[3][6]
This compound is a specific derivative where fluorine substitution is used to modulate the molecule's properties. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[7][8][9][10] This guide will compare the ortho-fluorinated compound to its isomers and other analogs to elucidate the impact of substitution on its performance.
Chemical Properties and Michael Acceptor Reactivity
The reactivity of nitroalkenes is critically influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the β-carbon, potentially increasing reactivity towards nucleophiles. The position of these substituents is also crucial.
Below is a comparison of the physicochemical properties of this compound and related compounds.
Table 1: Physicochemical Properties of Selected Nitroalkenes
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) | XLogP3 |
| This compound | C₈H₆FNO₂ | 167.14 | 45.8 | 1.9 | |
| 1-Fluoro-4-(2-nitrovinyl)benzene | C₈H₆FNO₂ | 167.14 | 45.8 | 1.9 | |
| β-Nitrostyrene | C₈H₇NO₂ | 149.15 | 45.8 | 1.8 | |
| 1-Chloro-4-(2-nitrovinyl)benzene | C₈H₆ClNO₂ | 183.59 | 45.8 | 2.4 |
Data compiled from PubChem and other chemical databases.[11][12][13]
The primary mechanism for the biological activity of these compounds is their reaction with thiols via Michael addition. The fluorine atom in the ortho position of this compound can influence the planarity and electronic distribution of the molecule, thereby affecting its interaction with target proteins.
Caption: General mechanism of Michael addition between a nitroalkene and a protein thiol.
Comparative Biological Activity
Nitroalkenes have demonstrated a range of biological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities.[14][15] Their efficacy is often evaluated based on their cytotoxicity towards cancer cell lines and their selectivity for malignant cells over normal cells.
While specific comparative data for this compound is limited in the public domain, we can infer its potential activity by comparing structurally related analogs. For instance, a study on substituted nitrovinylbenzenes provided data on the para-chloro isomer, which serves as a useful benchmark.[14]
Table 2: Comparative Cytotoxicity and Proteasome Inhibition Data
| Compound | Cancer Cell Line | Antiproliferative Activity (IC₅₀, µM) | Proteasome ChT-L Inhibition (%) at 10 µM |
| 1-Chloro-4-(2-nitrovinyl)benzene | MCF-7 (Breast) | > 50 | 45.3 ± 3.1 |
| PC-3 (Prostate) | > 80 | 41.2 ± 2.8 | |
| 2-Benzylidene-6-(4-nitrobenzylidene)cyclohexanone * | HSC-2 (Oral) | ~5-10 | Not Reported |
| HL-60 (Leukemia) | ~5-10 | Not Reported |
Data for 1-Chloro-4-(2-nitrovinyl)benzene extracted from Faghih Akhlaghi et al., 2018.[14] Data for the cyclohexanone derivative is estimated from related compounds and serves as an example of potent nitroalkene cytotoxicity.[16][17]
The data suggests that while some nitroalkenes exhibit potent low-micromolar cytotoxicity, others, like the para-chloro analog, show more moderate activity.[14][16] The specific substitution pattern is a key determinant of potency. The ortho-fluoro substitution in the title compound is expected to modulate its activity profile, potentially enhancing cell permeability or target engagement.
Nitroalkenes can affect multiple signaling pathways. For example, nitrated fatty acids have been shown to inhibit the STING (Stimulator of Interferator Genes) pathway, which is involved in innate immunity and inflammation. This inhibition occurs through the covalent modification of cysteine residues on the STING protein.[6]
Caption: Simplified diagram of STING pathway inhibition by a nitroalkene.
Experimental Protocols
To ensure standardized evaluation and comparison, detailed experimental protocols are essential.
Protocol 1: Thiol Reactivity Assay using Glutathione (GSH)
This assay quantifies the reactivity of a nitroalkene as a Michael acceptor by monitoring the depletion of a model thiol, glutathione (GSH).
Materials:
-
Test compound (e.g., this compound)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid) or Ellman's reagent)
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 10 mM stock solution of GSH in PBS.
-
Prepare a 1 mg/mL solution of DTNB in PBS.
-
-
Reaction Mixture:
-
In a 96-well plate, add PBS to a final volume of 200 µL per well.
-
Add GSH to a final concentration of 100 µM.
-
Add the test compound to a final concentration of 10 µM. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plate at 37°C. Take readings at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Quantification:
-
At each time point, add 20 µL of the DTNB solution to the well.
-
Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of remaining free GSH.
-
-
Data Analysis:
Caption: Experimental workflow for the thiol reactivity assay.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cells.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and no-treatment controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.[20]
-
Synthesis Overview
β-Nitrostyrenes are typically synthesized via the Henry reaction (also known as the nitro-aldol reaction), which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, such as nitromethane.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The chemical foundations of nitroalkene fatty acid signaling through addition reactions with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. guidechem.com [guidechem.com]
- 12. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Reagents for 2-Fluoro-Heterocycle Synthesis
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine can dramatically influence a molecule's metabolic stability, lipophilicity, and biological activity. Consequently, the development of efficient and selective fluorinating reagents is of paramount importance. This guide provides an objective comparison of common alternative reagents for the synthesis of 2-fluoro-substituted heterocycles, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their specific needs.
Strategic Approaches to 2-Fluoro-Heterocycle Synthesis
The synthesis of 2-fluoro-heterocycles can be broadly achieved through three main strategies:
-
Electrophilic Fluorination: This "F+" approach involves the reaction of an electron-rich heterocycle or a suitable precursor (like an enol ether) with an electrophilic fluorine source. Reagents in this category are characterized by a fluorine atom attached to an electron-withdrawing group, creating a partial positive charge on the fluorine.
-
Nucleophilic Fluorination: This "F-" approach typically involves either the displacement of a leaving group (e.g., a halide) at the 2-position of a heterocycle via Nucleophilic Aromatic Substitution (SNAr) or the conversion of a carbonyl group (ketone, lactam) at the 2-position into a geminal difluoride or a single C-F bond.
-
Fluorinated Building Blocks: This method involves using a small, pre-fluorinated molecule as a starting material to construct the desired heterocyclic ring system.
This guide will focus on comparing the reagents used in the electrophilic and nucleophilic approaches, as they represent the most common methods for late-stage fluorination.
Comparison of Electrophilic Fluorinating Reagents
Electrophilic fluorination is ideal for electron-rich heterocyclic systems or those that can be readily converted into a nucleophilic form (e.g., via deprotonation or formation of a silyl enol ether). The most common reagents are N-F compounds, which offer greater stability and safety compared to elemental fluorine.[1]
Key Reagents: Selectfluor® vs. N-Fluorobenzenesulfonimide (NFSI)
Selectfluor® and NFSI are two of the most widely used electrophilic fluorinating agents.[2] Selectfluor®, a cationic reagent, is generally considered more reactive and powerful than the neutral NFSI.[1][3] This difference in reactivity dictates their optimal applications.
References
A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Fluoro-Substituted Nitrovinylbenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-fluoro-substituted nitrovinylbenzenes. In the absence of direct comparative experimental data from a single study, this document offers a theoretical framework based on established principles of physical organic chemistry to predict the relative reactivity of these isomers. The primary focus is on their susceptibility to nucleophilic attack, a key reaction pathway for this class of compounds.
The introduction of a fluorine atom to the nitrovinylbenzene scaffold significantly modulates its electronic properties and, consequently, its chemical reactivity. The interplay between the strong electron-withdrawing nature of the nitrovinyl group and the position-dependent electronic effects of the fluorine substituent dictates the reactivity of the vinyl moiety, particularly in Michael addition reactions.
Theoretical Reactivity Profile
The reactivity of the fluoro-substituted nitrovinylbenzenes as Michael acceptors is primarily governed by the electrophilicity of the β-carbon of the vinyl group. This is influenced by the combined electronic effects of the nitro group and the fluorine atom. The nitro group strongly withdraws electron density from the benzene ring and the vinyl group through both inductive and resonance effects, making the β-carbon highly susceptible to nucleophilic attack.
The fluorine substituent introduces a competing set of electronic influences: a powerful, distance-dependent inductive electron-withdrawing effect (-I) and a weaker, position-dependent resonance electron-donating effect (+M).
-
Ortho-Fluoro-Substituted Nitrovinylbenzene: The fluorine atom at the ortho position exerts the strongest inductive electron-withdrawing effect on the vinyl group due to its proximity. This significantly increases the electrophilicity of the β-carbon, leading to a predicted highest reactivity among the three isomers in Michael addition reactions.
-
Meta-Fluoro-Substituted Nitrovinylbenzene: At the meta position, the fluorine atom's influence is almost exclusively an inductive electron-withdrawing effect, as the resonance effect does not extend to this position. While this effect is weaker than that from the ortho position, it still enhances the electrophilicity of the β-carbon compared to the para isomer.
-
Para-Fluoro-Substituted Nitrovinylbenzene: In the para position, the electron-withdrawing inductive effect of fluorine is at its weakest due to the increased distance. Furthermore, it is counteracted by the electron-donating resonance effect of the fluorine's lone pairs. This combination results in the lowest net electron withdrawal and, therefore, the predicted lowest reactivity towards nucleophiles.
Comparative Data Summary
The following table summarizes the predicted relative reactivity and the relevant Hammett constants for the fluorine substituent at each position. Hammett constants (σ) are a measure of the electronic effect of a substituent on the reactivity of a benzene derivative. A more positive value indicates a stronger electron-withdrawing effect.
| Isomer | Predicted Relative Reactivity (Michael Addition) | Hammett Constant (σ) | Dominant Electronic Effect of Fluorine |
| Ortho | Highest | N/A (Steric effects complicate direct comparison) | Strong -I |
| Meta | Intermediate | σ_meta_ = +0.34 | -I |
| Para | Lowest | σ_para_ = +0.06 | Weak -I, +M |
Reaction Mechanism: Michael Addition of an Amine
The logical workflow for a typical Michael addition reaction of an amine to a fluoro-substituted nitrovinylbenzene is depicted below. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic β-carbon of the vinyl group, forming a resonance-stabilized carbanion intermediate. Subsequent protonation yields the final adduct.
Caption: General mechanism of a Michael addition reaction.
Experimental Workflow for Reactivity Screening
A logical workflow for experimentally determining the comparative reactivity of the three isomers is outlined below. This would involve parallel synthesis and kinetic monitoring of the Michael addition reaction under controlled conditions.
Caption: Workflow for comparative reactivity studies.
Representative Experimental Protocol: Michael Addition of an Amine to a Substituted Nitrovinylbenzene
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Fluoro-substituted nitrovinylbenzene isomer (1.0 mmol)
-
Amine (e.g., morpholine, 1.2 mmol)
-
Solvent (e.g., ethanol, 10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
TLC plates and developing chamber
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the fluoro-substituted nitrovinylbenzene isomer (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add the amine (1.2 mmol) dropwise at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting nitrovinylbenzene), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Michael adduct.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
For kinetic studies, the reaction can be monitored in situ using UV-Vis spectroscopy by observing the disappearance of the absorbance maximum of the conjugated nitrovinylbenzene or by ¹H NMR spectroscopy by integrating the signals of the starting material and product over time.
Conclusion
Based on fundamental principles of physical organic chemistry, the predicted order of reactivity for the Michael addition to fluoro-substituted nitrovinylbenzenes is ortho > meta > para . This trend is primarily dictated by the strong, distance-dependent inductive electron-withdrawing effect of the fluorine atom. This theoretical framework provides a strong basis for guiding experimental design in the synthesis and application of these valuable compounds in drug discovery and materials science. Experimental verification of this predicted reactivity order is encouraged.
cost-effectiveness of using 1-Fluoro-2-(2-nitrovinyl)benzene in synthesis
For researchers, scientists, and drug development professionals, the synthesis of substituted indoles is a frequent and critical task. The indole scaffold is a cornerstone of many pharmaceuticals and biologically active compounds.[1] This guide provides a comprehensive comparison of synthetic routes to fluorinated indoles, centering on the cost-effectiveness of using 1-Fluoro-2-(2-nitrovinyl)benzene and its precursors versus established alternative methods.
The strategic placement of a fluorine atom on the indole ring can significantly enhance a molecule's pharmacological properties, including its metabolic stability and binding affinity.[1] Consequently, efficient access to fluoroindoles is of high importance. This analysis will focus on the synthesis of 6-fluoroindole as a representative target molecule to compare the economic and practical viability of different synthetic strategies.
At a Glance: Comparing Indole Synthesis Strategies
The following table summarizes the key quantitative data for the synthesis of 6-fluoroindole via different methodologies. The route involving this compound is presented as a variation of the Leimgruber-Batcho synthesis, as it involves the reductive cyclization of a nitrostyrene intermediate.
| Synthesis Method | Key Starting Materials | Typical Yield (%) | Typical Reaction Time (h) | Estimated Cost per Gram of Product (USD) | Key Advantages | Key Disadvantages |
| Leimgruber-Batcho | 4-Fluoro-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 70-95%[2] | 5-8 | ~$25-35 | High yields, mild cyclization conditions, readily available starting materials.[1][3] | Two-step process, potential for unstable intermediates.[4] |
| Fischer Indole Synthesis | 4-Fluorophenylhydrazine, Acetaldehyde | 60-85% | 2-6 | ~$30-45 | Versatile, one-pot potential, long-established method.[1][5] | Can produce isomeric mixtures with unsymmetrical ketones, requires acidic conditions.[1] |
| Bartoli Indole Synthesis | 1-Fluoro-2-nitrobenzene, Vinylmagnesium bromide | 40-80%[6] | 8-12 | ~$50-70 | Direct route to 7-substituted indoles, good for sterically hindered substrates.[7] | Requires excess Grignard reagent, sensitive to reaction conditions.[7] |
| Hegedus Indole Synthesis | 2-Vinylaniline | 50-70% | 12-24 | ~$60-80 | Good for specific substitutions, palladium-catalyzed.[8] | Requires a pre-functionalized aniline, catalyst cost. |
Note: Cost estimations are based on published starting material prices and typical yields and are subject to change based on supplier and scale.
In Detail: Experimental Protocols and Workflows
The Leimgruber-Batcho Synthesis: A High-Yielding Standard
The Leimgruber-Batcho synthesis is a widely adopted method in both academic and industrial settings due to its reliability and high yields.[3] The process involves two main stages: the formation of an enamine from an ortho-nitrotoluene derivative and a subsequent reductive cyclization.[9]
Experimental Protocol: Synthesis of 6-Fluoroindole
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene
-
In a round-bottom flask, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the mixture to reflux (approximately 130-140°C) and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate. This is often a dark red oil or solid and can be used in the next step without further purification.[1]
Step 2: Reductive Cyclization to 6-Fluoroindole
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until hydrogen uptake ceases.
-
Alternatively, the reduction can be performed using iron powder in acetic acid. Heat the mixture to about 100°C and stir for 1-2 hours.[1]
-
After the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield pure 6-fluoroindole.[1]
Workflow Diagram:
Leimgruber-Batcho synthesis workflow for 6-fluoroindole.
The Fischer Indole Synthesis: A Classic and Versatile Approach
The Fischer indole synthesis is a long-standing and adaptable method for indole synthesis.[5][10] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5]
Experimental Protocol: Synthesis of 6-Fluoroindole
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.
-
Add acetaldehyde (1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the hydrazone. The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly.
-
To the hydrazone, add an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).
-
Heat the reaction mixture to between 80-150°C for 1-4 hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 6-fluoroindole.[1]
Workflow Diagram:
Fischer indole synthesis workflow for 6-fluoroindole.
The Role of Indole Derivatives in Cellular Signaling
Indole compounds and their derivatives are known to modulate various cellular signaling pathways, with the PI3K/Akt/mTOR pathway being a significant target, particularly in the context of cancer therapy.[4][11] This pathway is crucial for regulating cell growth, proliferation, and survival.[11]
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the core components of the PI3K/Akt/mTOR signaling cascade and indicates potential points of intervention by indole derivatives.
PI3K/Akt/mTOR signaling pathway and indole derivatives.
Conclusion
The choice of synthetic route for fluorinated indoles is a multifaceted decision. The Leimgruber-Batcho synthesis stands out for its high yields and mild final step, making it a strong candidate for scale-up, although it involves a two-step process. The Fischer indole synthesis , while a classic and versatile one-pot method, can be lower-yielding and require harsher acidic conditions. The Bartoli and Hegedus syntheses offer access to specific substitution patterns but may be less cost-effective for simple indoles due to reagent costs and potentially more complex procedures.
For the synthesis of 6-fluoroindole, the Leimgruber-Batcho method appears to offer the most favorable balance of yield, cost, and scalability. The use of this compound as a direct precursor in a reductive cyclization would align with the principles of this pathway and could be a cost-effective strategy if the starting material is readily accessible. Researchers and process chemists must weigh the specific requirements of their target molecule, available resources, and desired scale to select the optimal synthetic approach.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 1-Fluoro-2-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 1-Fluoro-2-(2-nitrovinyl)benzene. Ensuring the purity of this and other chemical intermediates is paramount for the reliability of research data and the safety and efficacy of downstream products in drug development. This document outlines key analytical methodologies, presents comparative performance data, and offers detailed experimental protocols to assist researchers in selecting the most appropriate techniques for their specific needs.
Introduction to Purity Assessment
The purity of a synthesized compound is a critical parameter that can significantly impact its chemical reactivity, biological activity, and stability. Impurities, which can originate from starting materials, intermediates, byproducts, or degradation products, can lead to erroneous experimental results and pose safety risks. Therefore, robust analytical methods are essential to accurately quantify the purity of synthesized compounds like this compound.
This guide focuses on a comparative analysis of three widely used analytical techniques:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Additionally, traditional methods such as Melting Point Analysis will be discussed as a preliminary purity indicator.
As a point of comparison, this guide will also refer to trans-β-nitrostyrene , a structurally similar and commonly used synthetic intermediate.[1][2]
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically proceeds via a Henry reaction (nitroaldol condensation) between 2-fluorobenzaldehyde and nitroethane, followed by dehydration. Potential impurities may include:
-
Unreacted starting materials: 2-fluorobenzaldehyde and nitroethane.
-
Reaction intermediate: The corresponding β-nitro alcohol.
-
Side products: Polymeric materials and oxidation products.
-
Isomers: The (Z)-isomer of this compound.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance attributes of HPLC, GC-MS, and qNMR for the purity analysis of this compound and its alternative, trans-β-nitrostyrene. The data presented is a composite of typical performance characteristics for the analysis of nitrostyrene derivatives and related nitroaromatic compounds.[3][4][5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid stationary phase, with mass-based detection. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard or can provide semi-quantitative data based on peak area %). | Absolute (can determine purity without a specific reference standard of the analyte).[6][7] |
| Selectivity | Good for separating closely related non-volatile impurities and isomers. | Excellent for volatile and semi-volatile impurities and positional isomers. High selectivity based on mass fragmentation patterns. | Excellent for structural elucidation and identification of impurities. Can distinguish between isomers based on unique signals. |
| Sensitivity (Typical) | High (LOD: ~0.01 µg/mL, LOQ: ~0.05 µg/mL).[3][8][9] | Very high (LOD: ~0.05 ng/mL, LOQ: ~0.2 ng/mL).[10][11] | Moderate (LOQ: ~0.1% w/w). |
| Sample Throughput | High (15-30 min/sample). | High (20-40 min/sample). | Moderate to Low (10-20 min/sample for data acquisition, plus sample preparation time). |
| Destructive? | Yes. | Yes. | No. |
| Typical Impurities Detected | Non-volatile and semi-volatile organic impurities, isomers, and degradation products. | Volatile and semi-volatile organic impurities, residual solvents, and starting materials. | All proton-containing impurities at sufficient concentration. |
| Linearity (R²) | > 0.999.[3] | > 0.998.[3] | Excellent, inherently linear over a wide dynamic range. |
| Accuracy (% Recovery) | 98.0 - 102.0%.[3] | 97.0 - 103.0%.[3] | 99.0 - 101.0%. |
| Precision (% RSD) | < 2.0%.[3] | < 5.0%.[3] | < 1.0%. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the routine purity analysis of this compound.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 100 µg/mL in acetonitrile/water (50:50 v/v).
-
Sample Preparation: Accurately weigh a sample of synthesized this compound, dissolve it in acetonitrile, and dilute to a final concentration within the calibration range with acetonitrile/water (50:50 v/v). Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of the analyte in the sample from the calibration curve. Purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram (Area % method), or more accurately by using the calibration curve for the main component and assuming a response factor of 1 for impurities if their standards are not available.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation: A gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent). |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min. |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio). |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes.Ramp to 280 °C at a rate of 15 °C/min.Final hold at 280 °C for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | m/z 40-450. |
| Source Temperature | 230 °C. |
| Quadrupole Temperature | 150 °C. |
Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions in the same solvent to create calibration standards (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation: Dissolve a weighed amount of the synthesized product in the chosen solvent to achieve a concentration within the calibration range.
Data Analysis: Identify this compound and any impurities based on their retention times and mass fragmentation patterns by comparing with a mass spectral library (e.g., NIST). Quantify the purity by comparing the peak area of the main component to the total ion chromatogram (TIC) area, or by using an internal standard for more accurate quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method for determining purity without the need for a specific reference standard of the analyte.[6][12]
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
| Parameter | Guideline |
| Internal Standard | A certified reference material with known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene).[7][13] |
| Solvent | A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆). |
| Pulse Program | A single pulse experiment with a calibrated 90° pulse. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the protons of interest in both the analyte and the internal standard (typically 30-60 s). |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64). |
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6-0.7 mL), ensuring complete dissolution of both the sample and the internal standard.
Data Analysis: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Melting Point Analysis
A simple and rapid method for a preliminary assessment of purity. A sharp melting point range close to the literature value suggests high purity, while a broad and depressed melting point range indicates the presence of impurities.
Procedure:
-
Place a small amount of the dried, crystalline sample into a capillary tube.
-
Use a melting point apparatus to determine the temperature range over which the sample melts.
-
Compare the observed melting point range with the literature value for pure this compound.
Mandatory Visualization
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized compound like this compound.
Decision Logic for Selecting an Analytical Technique
The choice of an analytical technique for purity assessment depends on several factors, including the stage of research, the nature of expected impurities, and the required level of accuracy. The following diagram provides a logical framework for this decision-making process.
References
- 1. trans-beta-Nitrostyrene|RUO [benchchem.com]
- 2. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. bipm.org [bipm.org]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 9. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. resolvemass.ca [resolvemass.ca]
The Versatility of Fluorinated Nitrovinylbenzenes in Organic Synthesis and Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made organofluorine compounds indispensable in medicinal chemistry and materials science. Among the various fluorinated building blocks, fluorinated nitrovinylbenzenes, particularly β-fluoro-β-nitrostyrenes, have emerged as versatile intermediates. Their electron-deficient double bond, activated by both the nitro group and the fluorine atom, makes them highly reactive towards a variety of nucleophiles and dienophiles. This guide provides a comparative overview of the key applications of fluorinated nitrovinylbenzenes, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate their use in research and development.
Cycloaddition Reactions: Building Complex Scaffolds
Fluorinated nitrovinylbenzenes are excellent dienophiles in cycloaddition reactions, providing access to a range of complex carbocyclic and heterocyclic frameworks. The Diels-Alder reaction, in particular, has been well-explored.
Diels-Alder Reactions with Cyclic Dienes
β-Fluoro-β-nitrostyrenes readily undergo [4+2] cycloaddition with cyclic dienes to furnish fluorinated bicyclic compounds. These reactions typically proceed with high yields, although the diastereoselectivity can vary depending on the substituents on the aromatic ring and the nature of the diene.
Table 1: Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclopentadiene [1][2]
| Entry | Ar | Yield (%) | dr (exo:endo) |
| 1 | C₆H₅ | 95 | 55:45 |
| 2 | 4-MeC₆H₄ | 97 | 52:48 |
| 3 | 4-MeOC₆H₄ | 96 | 51:49 |
| 4 | 4-FC₆H₄ | 92 | 58:42 |
| 5 | 4-ClC₆H₄ | 94 | 60:40 |
| 6 | 4-BrC₆H₄ | 93 | 61:39 |
| 7 | 4-NO₂C₆H₄ | 85 | 70:30 |
| 8 | 2-ClC₆H₄ | 88 | 45:55 |
Experimental Protocol: General Procedure for the Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclopentadiene [1][2]
To a solution of the corresponding (Z)-β-fluoro-β-nitrostyrene (1.0 mmol) in o-xylene (2 mL) in a screw-capped vial was added cyclopentadiene (5.0 mmol, 5.0 equiv.). The vial was sealed and the reaction mixture was stirred at 110 °C for 4-12 hours. The reaction progress was monitored by TLC. After completion, the solvent and excess diene were removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding fluorinated norbornene adducts.
Diagram 1: Diels-Alder Reaction Pathway
Caption: General schematic of the Diels-Alder reaction.
Michael Addition Reactions: Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
The electron-poor nature of the double bond in fluorinated nitrovinylbenzenes makes them excellent Michael acceptors for a wide range of nucleophiles. This reaction provides a powerful tool for the construction of new C-C and C-heteroatom bonds, leading to highly functionalized molecules.
Conjugate Addition of Pyrroles
A notable example is the catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes. This reaction proceeds smoothly under solvent-free conditions to afford 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles, which can be further transformed into valuable fluorinated vinylpyrroles.[2]
Table 2: Catalyst-Free Conjugate Addition of Pyrrole to β-Fluoro-β-nitrostyrenes [2]
| Entry | Ar | Yield (%) | dr |
| 1 | C₆H₅ | 85 | 55:45 |
| 2 | 4-MeC₆H₄ | 88 | 52:48 |
| 3 | 4-MeOC₆H₄ | 90 | 51:49 |
| 4 | 4-ClC₆H₄ | 82 | 60:40 |
| 5 | 4-BrC₆H₄ | 80 | 61:39 |
Experimental Protocol: General Procedure for the Conjugate Addition of Pyrrole to β-Fluoro-β-nitrostyrenes [2]
In a typical experiment, β-fluoro-β-nitrostyrene (0.5 mmol) and pyrrole (0.5 mL) were successively added to a vial. The reaction mixture was stirred at room temperature for 25–30 hours. After completion of the reaction (monitored by TLC), the excess pyrrole was evaporated under vacuum. The desired product was isolated by column chromatography on silica gel as a mixture of diastereomers.
Diagram 2: Michael Addition and Subsequent Elimination
Caption: Pathway for the synthesis of fluorinated vinylpyrroles.
Biological Activity of Derivatives
The incorporation of the fluorinated nitrovinylbenzene motif and its subsequent transformation into various scaffolds has led to the discovery of compounds with interesting biological activities.
Antimicrobial Activity
Fluorinated β-methyl-β-nitrostyrenes have been investigated for their antimicrobial properties. The presence of fluorine substituents on the aromatic ring has been shown to enhance their activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 3: Minimum Inhibitory Concentration (MIC) of Fluorinated β-Methyl-β-nitrostyrenes [3]
| Compound (Substituent) | E. coli (μg/mL) | S. aureus (μg/mL) | C. albicans (μg/mL) |
| 4-F | 16 | 8 | 32 |
| 2,4-diF | 32 | 16 | 64 |
| 3,4-diF | 32 | 16 | 64 |
| 4-CF₃ | 64 | 32 | 128 |
| Unsubstituted | 128 | 64 | >256 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [3]
The antimicrobial activity of the compounds was determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of each compound was prepared in a 96-well microtiter plate with Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi. The wells were then inoculated with a standardized suspension of the test microorganism. The plates were incubated at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for the fungus. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Diagram 3: Workflow for Antimicrobial Screening
Caption: Workflow for determining antimicrobial activity.
Conclusion
Fluorinated nitrovinylbenzenes are highly valuable and versatile building blocks in organic synthesis. Their ability to participate in a range of chemical transformations, including cycloadditions and Michael additions, provides efficient routes to complex fluorinated molecules. The resulting products often exhibit interesting biological properties, highlighting the potential of these synthons in drug discovery and development. The data and protocols presented in this guide are intended to serve as a practical resource for researchers looking to explore the rich chemistry of fluorinated nitrovinylbenzenes.
References
Safety Operating Guide
Navigating the Disposal of 1-Fluoro-2-(2-nitrovinyl)benzene: A Guide for Laboratory Professionals
All chemical waste, including 1-Fluoro-2-(2-nitrovinyl)benzene and any contaminated materials, must be treated as hazardous waste.[1][2] Disposal should be conducted through a licensed and approved waste disposal facility.[2][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure full compliance with local, regional, and national regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical safety goggles, gloves, and protective clothing.[4] All handling of the compound should occur within a chemical fume hood to prevent inhalation of any dust or vapors.[1]
Spill Management
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Spills should be contained and collected using an inert absorbent material. The collected material must then be placed in a suitable, closed container for disposal as hazardous waste.[1][3] Do not allow the chemical to enter drains or the environment.[3][5]
Operational and Disposal Plan
The following step-by-step plan outlines the recommended procedures for the disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.[4]
-
Empty Containers: Thoroughly rinse empty containers of this compound three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
2. Container Labeling:
-
All waste containers must be accurately labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., toxic, environmental hazard).
3. Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1]
4. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste contractor.
Quantitative Data for Structurally Similar Compounds
The following table summarizes key data for related compounds, which can serve as a reference in the absence of specific information for this compound.
| Property | 1-Fluoro-2-nitrobenzene | 1-Fluoro-4-nitrobenzene |
| CAS Number | 1493-27-2 | 350-46-9 |
| UN Number | 2810 | Not Available |
| Hazard Class | 6.1 (Toxic) | Not Available |
| Packing Group | II | Not Available |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Strong acids[1] | Not Available |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the general principle is chemical deactivation or incineration at a licensed facility. The methods for handling and waste collection described above are based on standard laboratory safety protocols for hazardous organic compounds.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Fluoro-2-(2-nitrovinyl)benzene
Essential Safety and Handling Guide for 1-Fluoro-2-(2-nitrovinyl)benzene
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound, catering to researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is classified as an irritant and is harmful if swallowed.[1]
Below is a summary of its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin irritation | 2 | H315: Causes skin irritation[1] |
| Eye irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A comprehensive approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Safety goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[2] A face shield is recommended when there is a significant risk of splashing.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option for protection against splashes. Always inspect gloves for integrity before use and change them immediately if contaminated.[3][5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[4] For larger quantities or increased risk of exposure, chemical-resistant clothing is advised.[6] |
| Respiratory Protection | Respirator | All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2][4] If working outside a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][4] |
Operational Plan for Safe Handling
A systematic workflow is essential for safely handling this compound.
1. Preparation and Engineering Controls:
-
All manipulations of this compound should be conducted in a properly functioning chemical fume hood.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2][4]
-
Keep all necessary PPE in good condition and readily available.
-
Avoid the formation of dust and aerosols during handling.[7]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Use non-sparking tools to prevent ignition.[7]
-
Keep containers of the chemical clearly labeled and tightly closed when not in use.[7]
3. During the Experiment:
-
Avoid contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[1][7]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
The storage area should be locked and accessible only to authorized personnel.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.
-
Don PPE: Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection before addressing the spill.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a labeled, sealed container for hazardous waste. For a liquid spill, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all chemical residues and contaminated materials (e.g., gloves, paper towels, absorbent materials) in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[2][3] Do not dispose of this chemical down the drain or in regular trash.[3]
Visual Workflows
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response for a spill.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for a spill of this compound.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 399-25-7 |
| Molecular Formula | C8H6FNO2 |
| Molecular Weight | 167.14 g/mol [8] |
| Appearance | Solid (form may vary) |
| Boiling Point | Data not readily available |
| Melting Point | Data not readily available |
This document is intended as a guide and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) for this compound and by your institution's specific safety protocols. Always prioritize safety in the laboratory.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. hsa.ie [hsa.ie]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. echemi.com [echemi.com]
- 8. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
